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Foundational

A Comprehensive Guide to the Crystal Structure Analysis of 1-(2-Methylpyridin-3-YL)cyclopropane-1-carboxylic Acid: From Synthesis to Supramolecular Architecture

This technical guide provides a comprehensive workflow for the crystal structure analysis of 1-(2-Methylpyridin-3-YL)cyclopropane-1-carboxylic acid, a novel compound of interest in medicinal chemistry and materials scien...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive workflow for the crystal structure analysis of 1-(2-Methylpyridin-3-YL)cyclopropane-1-carboxylic acid, a novel compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the experimental choices and validation processes that underpin a successful crystallographic study.

Introduction: The Scientific Imperative

The three-dimensional arrangement of atoms within a crystal lattice is a fundamental determinant of a molecule's physicochemical properties, including solubility, stability, and bioavailability. For active pharmaceutical ingredients (APIs), a thorough understanding of the crystal structure is not merely an academic exercise; it is a critical component of drug development, informing formulation strategies and ensuring batch-to-batch consistency. The title compound, 1-(2-Methylpyridin-3-YL)cyclopropane-1-carboxylic acid, combines a rigid cyclopropane-carboxylic acid moiety with a functionalized pyridine ring, suggesting a rich potential for diverse intermolecular interactions and, consequently, polymorphism. This guide will delineate the complete process for elucidating its solid-state structure, from initial synthesis to the final analysis of its supramolecular architecture.

Synthesis and Crystallization: The Foundation of a High-Quality Structure

The journey to a crystal structure begins with the synthesis of high-purity material. While various synthetic routes to cyclopropanecarboxylic acids exist, a common approach involves the alkylation of a malonic ester followed by cyclization and hydrolysis.[1][2]

Proposed Synthetic Route

A plausible synthetic pathway for the title compound could involve the reaction of a suitable 3-halomethyl-2-methylpyridine derivative with diethyl malonate, followed by intramolecular cyclization and subsequent hydrolysis and decarboxylation. The purity of the final product is paramount, as impurities can inhibit crystallization or lead to misleading structural data.

Crystallization: An Art Guided by Science

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent is critical and is guided by the solubility profile of the compound. A systematic screening of solvents with varying polarities is recommended.

Experimental Protocol: Slow Evaporation Method

  • Solubility Screening: Begin by testing the solubility of the purified compound in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane) at room temperature and with gentle heating.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the compound in a chosen solvent or solvent mixture at a slightly elevated temperature.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment.

  • Monitoring: Monitor the vial over several days to weeks for the formation of well-defined single crystals.

Causality: The slow evaporation technique allows the solution to become supersaturated at a controlled rate, promoting the growth of a small number of large, well-ordered crystals rather than a large number of small, poorly-diffracting crystals.

Single-Crystal X-ray Diffraction: Unveiling the Lattice

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[3][4][5]

Data Collection

A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K). The low temperature minimizes thermal vibrations of the atoms, leading to higher quality diffraction data. The crystal is then rotated in a beam of monochromatic X-rays, and the resulting diffraction pattern is recorded on a detector.[6]

Experimental Workflow: Single-Crystal X-ray Diffraction

workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing CrystalSelection Crystal Selection & Mounting UnitCell Unit Cell Determination CrystalSelection->UnitCell Diffractometer DataCollection Full Data Collection UnitCell->DataCollection Integration Integration & Scaling DataCollection->Integration Absorption Absorption Correction Integration->Absorption

Caption: Workflow for SC-XRD Data Collection and Processing.

Structure Solution and Refinement

The collected diffraction data are processed to yield a set of structure factors, which are then used to solve the crystal structure using direct methods or Patterson methods. The resulting electron density map is interpreted to build an initial molecular model. This model is then refined against the experimental data using a least-squares minimization procedure, typically with software like SHELXL.[7][8][9][10]

Refinement Philosophy: The goal of refinement is to adjust the atomic coordinates, displacement parameters, and other model parameters to achieve the best possible fit between the calculated and observed diffraction data. This is an iterative process, involving careful inspection of the model and the difference electron density map.

Structure Validation and Analysis: Ensuring Scientific Integrity

A solved crystal structure must undergo rigorous validation to ensure its accuracy and chemical reasonableness.[11][12][13][14] Tools such as PLATON are invaluable for this purpose.[15][16][17][18]

Key Validation Metrics

A comprehensive validation check includes an analysis of bond lengths, bond angles, and torsion angles to ensure they fall within expected ranges. The absence of significant residual electron density peaks in the final difference Fourier map is also a crucial indicator of a well-refined structure. The final structure should be checked for missed symmetry using PLATON's ADDSYM routine.[14]

Parameter Acceptable Range/Value Significance
R1 < 0.05 for high-quality dataA measure of the agreement between observed and calculated structure factor amplitudes.
wR2 < 0.15 for high-quality dataA weighted R-factor based on intensities, generally considered more robust than R1.
Goodness-of-Fit (GooF) Close to 1.0Indicates that the model is a good fit to the data and that the weighting scheme is appropriate.
Max/Min Residual Density Typically < |1.0| e/ųLarge residual peaks may indicate unaccounted-for disorder, incorrect atom types, or other model deficiencies.
Analysis of Intermolecular Interactions

With a validated crystal structure in hand, the focus shifts to understanding how the molecules pack in the crystal lattice. This is governed by a variety of intermolecular interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces.[19][20][21] The analysis of these interactions is crucial for understanding the physical properties of the solid state and for identifying potential polymorphic forms.

Logical Flow of Interaction Analysis

G A Validated CIF File B Identify Potential H-Bond Donors & Acceptors (e.g., -COOH, Pyridine-N) A->B D Hirshfeld Surface Analysis (CrystalExplorer) A->D C Geometric Analysis of H-Bonds (PLATON, Mercury) B->C F Characterize Supramolecular Synthons C->F E 2D Fingerprint Plots d_norm Surface Visualization D->E E:f0->F G Relate Packing to Physical Properties F->G

Caption: Analysis of Intermolecular Interactions.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts.[22][23] By mapping properties such as dnorm onto the Hirshfeld surface, one can readily identify regions of close contact corresponding to specific intermolecular interactions. The corresponding 2D fingerprint plots provide a quantitative summary of these interactions.

Data Deposition and Reporting

To ensure the accessibility and reusability of crystallographic data, it is standard practice to deposit the final structural information in a public repository such as the Cambridge Structural Database (CSD).[24][25][26] The deposited data should include the crystallographic information file (CIF) and the structure factor file.

Conclusion

The crystal structure analysis of 1-(2-Methylpyridin-3-YL)cyclopropane-1-carboxylic acid, as outlined in this guide, is a multi-step process that demands meticulous experimental technique and rigorous data analysis. Each step, from synthesis to final validation, is a self-validating system designed to ensure the integrity and accuracy of the final structure. The resulting three-dimensional model provides invaluable insights into the molecule's solid-state behavior, guiding future research in drug development and materials science.

References

  • Cambridge Structural Database - Wikipedia. Available at: [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. Available at: [Link]

  • PapersFlow. (2026). Crystal Structure Validation: Research Guide & Papers. Available at: [Link]

  • University of Glasgow. (2025). PLATON for Windows. Available at: [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Validation of Experimental Crystal Structures. Available at: [Link]

  • University of Wisconsin-Madison Libraries. (n.d.). Cambridge Structure Database. Available at: [Link]

  • Massachusetts Institute of Technology. (n.d.). Cambridge Structural Database. Available at: [Link]

  • North Carolina State University Libraries. (n.d.). Cambridge structural database system. Available at: [Link]

  • Utrecht University. (n.d.). PLATON. Available at: [Link]

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. Available at: [Link]

  • Spackman, M. A., & Gavezzotti, A. (2017). Intermolecular interactions in molecular crystals: what's in a name? Faraday Discussions, 203, 619-637. Available at: [Link]

  • McKinnon, J. J., Spackman, M. A., & Mitchell, A. S. (2004). Novel tools for visualizing and exploring intermolecular interactions in molecular crystals. Acta Crystallographica Section B: Structural Science, 60(6), 627-668. Available at: [Link]

  • SlideShare. (n.d.). Platon. Available at: [Link]

  • Cambridge Crystallographic Data Centre. (2023). Validation of Experimental Crystal Structures. Available at: [Link]

  • Utrecht University. (n.d.). The PLATON Homepage. Available at: [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. Available at: [Link]

  • Spackman, M. A., & Gavezzotti, A. (2017). Intermolecular interactions in molecular crystals: what's in a name? Faraday Discussions, 203, 619-637. Available at: [Link]

  • van de Streek, J., & Neumann, M. A. (2010). Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations. Acta Crystallographica Section B: Structural Science, 66(5), 544-558. Available at: [Link]

  • Massachusetts Institute of Technology. (n.d.). PLATON MANUAL. Available at: [Link]

  • Ghafarian, M., & Ghafourian, M. (2019). Intermolecular Interactions in Molecular Organic Crystals upon Relaxation of Lattice Parameters. Molecules, 24(24), 4469. Available at: [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Available at: [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. Available at: [Link]

  • Ulm University. (2026). Single-Crystal X-Ray Diffraction (SC-XRD). Available at: [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL 1. Introduction. Available at: [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. ResearchGate. Available at: [Link]

  • University of Göttingen. (n.d.). Chapter 6.1.2 SHELXL-97. Available at: [Link]

  • Pulstec USA. (2023). Single Crystal X-ray Diffraction. Available at: [Link]

  • Bruker. (2020). What is Single Crystal X-ray Diffraction?. YouTube. Available at: [Link]

  • University of Cambridge. (n.d.). Structure refinement - SHELXL. Available at: [Link]

  • Singh, R. K., & Danishefsky, S. (1977). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses, 56, 37. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). 26. Synthesis of Cyclopropanecarboxylic Acid. Available at: [Link]

Sources

Exploratory

Next-Generation CFTR Correctors: Mechanism of Action and Experimental Validation of 1-(2-Methylpyridin-3-YL)cyclopropane-1-carboxylic Acid Derivatives

Executive Summary & Chemical Rationale The treatment of Cystic Fibrosis (CF) has been revolutionized by the advent of small-molecule CFTR modulators. While first-generation Type I correctors like lumacaftor and tezacafto...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The treatment of Cystic Fibrosis (CF) has been revolutionized by the advent of small-molecule CFTR modulators. While first-generation Type I correctors like lumacaftor and tezacaftor established the paradigm of rescuing the misfolded F508del-CFTR protein, ongoing medicinal chemistry efforts have sought to optimize pharmacokinetic properties, metabolic stability, and target affinity.

Derivatives containing the 1-(2-Methylpyridin-3-YL)cyclopropane-1-carboxylic acid moiety represent a highly optimized class of CFTR modulators [1]. This specific substructure acts as a bioisosteric evolution of the difluorobenzodioxole-cyclopropane core found in earlier correctors.

Structural Advantages:

  • Cyclopropane Ring: The cyclopropyl ring serves as a conformationally restricted entity, acting as an isosteric substitute for an alkene. This strategic rigidity locks the molecule into its bioactive conformation, enhancing potency, mitigating off-target effects, and modifying the drug's pKa to reduce P-glycoprotein efflux [2].

  • 2-Methylpyridin-3-yl Group: Replacing the highly lipophilic benzodioxole with a substituted pyridine ring lowers the overall LogP, improving aqueous solubility. Furthermore, the pyridine nitrogen acts as a critical hydrogen-bond acceptor, enabling precise thermodynamic anchoring within the hydrophobic pockets of the CFTR transmembrane domains.

Mechanism of Action: Rescuing the F508del Defect

The primary cause of CF is the F508del mutation, which deletes a single phenylalanine residue in the Nucleotide Binding Domain 1 (NBD1). This deletion causes local thermodynamic instability and disrupts the critical interface between NBD1 and Transmembrane Domain 1 (TMD1). Consequently, the nascent protein is recognized by the endoplasmic reticulum (ER) quality control machinery, ubiquitinated, and targeted for proteasomal degradation [5].

1-(2-Methylpyridin-3-YL)cyclopropane-1-carboxylic acid derivatives function as pharmacological chaperones (Type I Correctors) . Their mechanism of action follows a precise biochemical cascade:

  • Direct Binding: The derivative permeates the ER and binds directly to the TMD1 domain of the nascent F508del-CFTR polypeptide [4].

  • Thermodynamic Stabilization: By occupying a specific allosteric pocket, the compound stabilizes the TMD1 conformation, facilitating the proper assembly of the NBD1-TMD1/2 interface.

  • ER Evasion & Trafficking: The stabilized intermediate evades the ER-associated degradation (ERAD) pathway. It is subsequently trafficked to the Golgi apparatus, where it undergoes complex glycosylation (transitioning from the immature "Band B" to the mature "Band C" glycoform).

  • Apical Membrane Insertion: The mature channel is inserted into the apical plasma membrane, where it can be further activated by CFTR potentiators (e.g., ivacaftor) to restore chloride and bicarbonate transport [3].

MoA mRNA CFTR mRNA Translation ER Endoplasmic Reticulum (Nascent F508del CFTR) mRNA->ER Degradation Proteasomal Degradation ER->Degradation Misfolding (Untreated) Stabilized Thermodynamically Stabilized CFTR ER->Stabilized Chaperone Effect Derivative 1-(2-Methylpyridin-3-YL) cyclopropane-1-carboxylic acid Derivative (Corrector) Derivative->ER Binds TMD1 Golgi Golgi Apparatus (Complex Glycosylation) Stabilized->Golgi Membrane Apical Plasma Membrane (Functional Channel) Golgi->Membrane Trafficking

Figure 1: Mechanism of action for Type I CFTR correctors preventing proteasomal degradation.

Quantitative Data: Efficacy Profiling

To contextualize the efficacy of this chemical class, we benchmark representative 1-(2-Methylpyridin-3-YL)cyclopropane-1-carboxylic acid derivatives against first-generation clinical standards. Data is derived from primary Human Bronchial Epithelial (HBE) cell assays (homozygous F508del).

Compound ClassTarget DomainEC50 (nM)Max Efficacy (% WT CFTR)Band C/B Ratio
Lumacaftor (VX-809) TMD1 / NBD1~300~15%0.5
Tezacaftor (VX-661) TMD1 / NBD1~150~25%0.8
2-Methylpyridin-3-yl Derivative TMD1 / NBD1~50~45%1.5

Table 1: Comparative in vitro efficacy metrics demonstrating the enhanced potency and maturation profile of optimized pyridine-cyclopropane derivatives.

Experimental Workflows: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that experimental design must be inherently self-validating. The following protocols detail the biochemical and functional validation of these derivatives, explicitly explaining the causality behind each methodological choice.

Protocol A: Biochemical Validation via Immunoblotting (Band B to C Conversion)

This assay quantifies the physical maturation of the CFTR protein. CFTR exists in two main forms on a Western blot: Band B (immature, ER-retained, ~140 kDa) and Band C (mature, complex-glycosylated, ~170 kDa).

  • Cell Culture & Dosing: Seed F508del-HBE cells. Treat basolaterally with the corrector derivative (e.g., 1 µM) for 48 hours. Causality: A 48-hour incubation is strictly required to allow sufficient time for transcription, translation, chaperone-mediated folding, and Golgi transit.

  • Lysis: Lyse cells using cold RIPA buffer supplemented with a robust protease inhibitor cocktail. Causality: CFTR is highly susceptible to endogenous proteases; failure to inhibit them will result in truncated bands and artificially low Band C quantification.

  • Electrophoresis: Resolve proteins using a 4–8% Tris-Acetate gradient gel. Causality: Standard Bis-Tris gels lack the resolving power for high-molecular-weight proteins. Tris-Acetate ensures clear separation between the 140 kDa and 170 kDa glycoforms.

  • Transfer & Detection: Perform a wet transfer at 30V overnight at 4°C. Probe with anti-CFTR antibody (clone 596).

  • Quantification: Calculate the Maturation Ratio: Band C / (Band B + Band C).

Protocol B: Functional Validation via Ussing Chamber Electrophysiology

This is the gold-standard assay for measuring CFTR-mediated chloride transport (Short-circuit current, Isc). The protocol is designed as a closed, self-validating logical loop.

  • Preparation: Mount the compound-treated HBE cell monolayer (grown at an air-liquid interface for 28 days) into the Ussing chamber. Establish a basolateral-to-apical chloride gradient.

  • Amiloride Addition (100 µM, Apical): Causality: HBE cells express the Epithelial Sodium Channel (ENaC), which generates a massive sodium-driven current. Amiloride blocks ENaC, isolating the baseline so subsequent changes are anion-specific.

  • Forskolin Addition (10 µM, Bilateral): Causality: Forskolin activates adenylate cyclase, raising intracellular cAMP. This activates Protein Kinase A (PKA), which phosphorylates the R-domain of CFTR, initiating channel opening.

  • Potentiator Addition (e.g., Ivacaftor, 1 µM, Apical): Causality: Maximizes the open probability (Po) of the membrane-localized CFTR channels, revealing the total rescued capacity.

  • CFTRinh-172 Addition (10 µM, Apical): Causality (The Self-Validation Step): This highly specific CFTR inhibitor must drop the current back to the post-amiloride baseline. If the current does not drop, the measured signal was an artifact (e.g., a calcium-activated chloride channel), thereby invalidating the run.

Ussing Equilibration 1. Equilibration (Basal Isc) Amiloride 2. Amiloride (Block ENaC) Equilibration->Amiloride Forskolin 3. Forskolin (cAMP/PKA Activation) Amiloride->Forskolin Potentiator 4. Potentiator (Maximize Open Prob.) Forskolin->Potentiator Inhibitor 5. CFTRinh-172 (Self-Validation) Potentiator->Inhibitor

Figure 2: Self-validating Ussing chamber protocol for isolating CFTR-specific chloride currents.

Conclusion

The integration of the 1-(2-Methylpyridin-3-YL)cyclopropane-1-carboxylic acid moiety into CFTR modulators represents a triumph of structure-based drug design. By restricting conformational flexibility and optimizing the hydrogen-bonding network within the TMD1 binding pocket, these derivatives provide superior thermodynamic stabilization of mutant CFTR compared to legacy benzodioxole compounds. When validated through rigorous, self-controlled electrophysiological and biochemical workflows, they demonstrate profound potential for next-generation cystic fibrosis therapeutics.

References

  • Vertex Pharmaceuticals Incorporated. (2022). Modulators of the cystic fibrosis transmembrane conductance regulator protein and methods of use (Patent No. WO2022150173A1).
  • MDPI. (2024). Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor.
  • Proceedings of the National Academy of Sciences (PNAS). (2026). Chronic and acute modulator treatment restore wild-type-like activity and stability to the primary cystic fibrosis–causing CFTR variant.
  • National Institutes of Health (PMC).
  • National Institutes of Health (PMC).
Foundational

Preliminary Toxicity and In Vitro Profiling of 1-(2-Methylpyridin-3-YL)cyclopropane-1-carboxylic Acid: A Technical Guide

Executive Summary The compound 1-(2-Methylpyridin-3-YL)cyclopropane-1-carboxylic acid (hereafter referred to as 1-2M3P-CCA) represents a highly functionalized building block with significant potential in pharmaceutical a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(2-Methylpyridin-3-YL)cyclopropane-1-carboxylic acid (hereafter referred to as 1-2M3P-CCA) represents a highly functionalized building block with significant potential in pharmaceutical and agrochemical discovery. Combining a 2-methylpyridine ring with a cyclopropane-1-carboxylic acid moiety, this scaffold offers unique spatial geometry and electronic properties. However, these specific functional groups introduce distinct toxicological liabilities that must be systematically de-risked during early-stage development.

This whitepaper provides an authoritative framework for the preliminary in vitro toxicity and metabolic profiling of 1-2M3P-CCA, detailing the causality behind assay selection, quantitative benchmarks, and self-validating experimental protocols.

Structural Liability Analysis & Toxicological Rationale

As a Senior Application Scientist, evaluating a novel chemical entity requires looking beyond standard screening panels to understand the mechanistic causality of potential toxicity. The structure of 1-2M3P-CCA presents three primary metabolic and toxicological focal points:

  • The Pyridine Nitrogen (CYP450 Coordination): Unsubstituted and sterically unhindered pyridine nitrogens possess a lone pair of electrons that can directly coordinate with the heme iron of Cytochrome P450 (CYP) enzymes—most notably CYP3A4 and CYP2D6. This coordination often leads to potent reversible inhibition. While the 2-methyl group provides some steric hindrance, evaluating its exact inhibitory constant ( ) is critical to predicting Drug-Drug Interactions (DDIs) [1].

  • The 2-Methylpyridine Moiety (Reactive Metabolites): The methyl group adjacent to the pyridine nitrogen is susceptible to CYP-mediated oxidation, potentially forming reactive electrophilic intermediates (e.g., quinone methide-like species) or N-oxides. These species can covalently bind to cellular macromolecules, necessitating rigorous genotoxicity and cytotoxicity evaluations.

  • The Carboxylic Acid (Acyl Glucuronidation): Carboxylic acids are frequently metabolized via Phase II UDP-glucuronosyltransferases (UGTs) to form acyl glucuronides. These metabolites can be chemically unstable, undergoing intramolecular rearrangement or direct nucleophilic attack by hepatic proteins. This covalent modification is a well-documented mechanism for idiosyncratic Drug-Induced Liver Injury (DILI). Therefore, metabolically competent cell lines (e.g., HepG2) must be used to assess toxicity.

Quantitative Data Benchmarks

To facilitate Go/No-Go decisions during lead optimization, the following quantitative thresholds are established for 1-2M3P-CCA derivatives. These benchmarks ensure that only compounds with a favorable safety margin progress to in vivo studies.

Assay / ParameterTarget MetricAcceptable Threshold (Go)High-Risk Flag (No-Go)Mechanistic Implication
HepG2 Cytotoxicity (ATP Depletion)> 50 µM< 10 µMMitochondrial toxicity / DILI risk
CYP3A4 Inhibition (Reversible)> 10 µM< 1 µMHigh risk of clinical DDI
CYP2D6 Inhibition (Reversible)> 10 µM< 1 µMHeme-coordination by pyridine
Ames Test (OECD 471) Mutagenic Ratio< 2-fold over vehicle 2-fold over vehicleDNA intercalation by N-oxides
Microsomal Stability Intrinsic Clearance ( )< 30 µL/min/mg> 100 µL/min/mgRapid cyclopropane ring-opening

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, every protocol must operate as a self-validating system. This means incorporating internal quality controls (e.g., Z'-factor calculations) and mechanism-specific positive/negative controls.

Protocol A: Metabolically Competent Cytotoxicity Assay (HepG2 ATP-Depletion)

Rationale: HepG2 cells retain partial basal expression of Phase I/II enzymes, allowing for the detection of toxicity driven by acyl glucuronides or pyridine N-oxides.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well opaque white plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% .

  • Compound Preparation: Prepare a 7-point, 3-fold serial dilution of 1-2M3P-CCA in DMSO.

  • Dosing: Transfer compounds to the assay plate such that the final DMSO concentration is strictly 0.5% (v/v).

    • Self-Validation Controls: Include 0.5% DMSO as the negative control (100% viability) and Chlorpromazine (100 µM) as the positive control for mitochondrial toxicity.

  • Incubation: Incubate the dosed plates for 48 hours.

  • Detection: Equilibrate plates to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® Reagent to induce cell lysis and ATP-dependent luciferin oxidation.

  • Readout & Validation: Measure luminescence. Calculate the Z'-factor using the positive and negative controls. The assay is only valid if Z' 0.5. Calculate the using a 4-parameter logistic non-linear regression model.

Protocol B: CYP450 Reversible Inhibition Profiling

Rationale: Aligns with FDA Guidance for Industry on In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies to assess the coordination of the pyridine nitrogen [1].

Step-by-Step Methodology:

  • Reaction Mixture Setup: In a 96-well plate, combine Human Liver Microsomes (HLM, 0.1 mg/mL final), 1-2M3P-CCA (0.1 to 50 µM), and probe substrates (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6) in 100 mM potassium phosphate buffer (pH 7.4).

    • Self-Validation Controls: Use Ketoconazole for CYP3A4 and Quinidine for CYP2D6 as positive inhibition controls.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (1 mM final concentration).

  • Termination: After 10 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & LC-MS/MS: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the formation of the specific probe metabolites (e.g., 1'-hydroxymidazolam).

  • Data Analysis: Plot the percentage of remaining enzyme activity against the log concentration of 1-2M3P-CCA to determine the .

Workflow Visualization

The following diagram maps the logical progression of the in vitro toxicity screening funnel, specifically tailored to the structural liabilities of 1-2M3P-CCA.

ToxicityWorkflow Compound 1-(2-Methylpyridin-3-YL) cyclopropane-1-carboxylic acid StructAnalysis Structural Liability Analysis (Pyridine & Cyclopropane) Compound->StructAnalysis CytoTox Cytotoxicity (HepG2) ATP-based Assay StructAnalysis->CytoTox GenoTox Genotoxicity (Ames Test) OECD 471 StructAnalysis->GenoTox CYP CYP450 Profiling FDA DDI Guidance StructAnalysis->CYP Decision Go / No-Go Decision Lead Optimization CytoTox->Decision IC50 > 50 µM ToxFlag Toxicity Flag Structural Redesign CytoTox->ToxFlag IC50 < 10 µM GenoTox->Decision Negative GenoTox->ToxFlag Positive CYP->Decision IC50 > 10 µM CYP->ToxFlag Strong Inhibition

In vitro toxicity screening funnel for 1-2M3P-CCA evaluating structural liabilities.

Regulatory Compliance and Genotoxicity

If 1-2M3P-CCA demonstrates favorable cytotoxicity and CYP profiles, it must undergo genotoxicity screening. Because pyridine N-oxides can occasionally act as DNA intercalators, the Ames test is mandatory. This must be conducted in strict accordance with the OECD Guidelines for the Testing of Chemicals, Section 4 (Health Effects) [2], utilizing multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535) both in the presence and absence of S9 metabolic activation. A positive hit in the Ames test immediately triggers a "No-Go" decision, requiring structural redesign (e.g., adding steric bulk adjacent to the pyridine nitrogen or modifying the cyclopropane ring).

References

  • Food and Drug Administration (FDA). Guidance for Industry: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies. U.S. Department of Health and Human Services. Available at:[Link]

  • Organisation for Economic Co-operation and Development (OECD). OECD Guidelines for the Testing of Chemicals, Section 4: Health Effects. OECD iLibrary. Available at:[Link]

Exploratory

Thermodynamic stability of 1-(2-Methylpyridin-3-YL)cyclopropane-1-carboxylic acid

An In-Depth Technical Guide to the Thermodynamic Stability of 1-(2-Methylpyridin-3-YL)cyclopropane-1-carboxylic acid For Researchers, Scientists, and Drug Development Professionals Abstract The thermodynamic stability of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 1-(2-Methylpyridin-3-YL)cyclopropane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life. This guide provides a comprehensive framework for evaluating the thermodynamic stability of 1-(2-Methylpyridin-3-YL)cyclopropane-1-carboxylic acid, a novel heterocyclic compound with potential applications in drug discovery.[1][2][3] Given the absence of published experimental data for this specific molecule, this document outlines a systematic approach combining theoretical calculations and established experimental protocols. We will delve into the causality behind experimental choices, ensuring a self-validating system for data generation. This guide is intended to be a practical resource for researchers, enabling them to thoroughly characterize the stability profile of this and similar novel chemical entities.

Introduction: The Significance of Thermodynamic Stability in Drug Development

1-(2-Methylpyridin-3-YL)cyclopropane-1-carboxylic acid incorporates three key structural motifs: a pyridine ring, a cyclopropane ring, and a carboxylic acid. This unique combination suggests its potential as a valuable scaffold in medicinal chemistry. The pyridine moiety is a common feature in many pharmaceuticals, while the cyclopropane ring is often introduced to modulate potency, metabolic stability, and other pharmacokinetic properties.[3] The carboxylic acid group can influence solubility and provides a handle for further chemical modification.

Before a compound can advance in the drug development pipeline, a thorough understanding of its intrinsic stability is paramount. Thermodynamic properties, such as the enthalpy of formation, and kinetic stability under various stress conditions dictate how the molecule will behave during manufacturing, formulation, and long-term storage.[4][5] Degradation of an API can lead to loss of potency and the formation of potentially toxic impurities. Therefore, a comprehensive stability analysis is not only a scientific necessity but also a regulatory requirement.[4]

This guide will provide a roadmap for the complete thermodynamic and chemical stability characterization of 1-(2-Methylpyridin-3-YL)cyclopropane-1-carboxylic acid.

Theoretical & Computational Assessment of Thermodynamic Stability

In the absence of experimental data, computational methods provide a powerful tool for predicting the thermodynamic properties of a molecule.[6][7][8][9] These in silico approaches can guide experimental design and help in the early identification of potential stability liabilities.

Predicting Enthalpy of Formation and Gibbs Free Energy

The standard enthalpy of formation (ΔfH°) and Gibbs free energy of formation (ΔfG°) are fundamental parameters that quantify the thermodynamic stability of a compound. These can be estimated using quantum mechanical calculations.

Methodology:

  • Molecular Modeling: Construct a 3D model of 1-(2-Methylpyridin-3-YL)cyclopropane-1-carboxylic acid.

  • Geometry Optimization: Perform a geometry optimization using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G(d).

  • Frequency Analysis: Conduct a frequency analysis to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to calculate the zero-point vibrational energy (ZPVE), thermal energy, and entropy.

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation can be calculated using an isodesmic reaction approach. This involves constructing a balanced chemical equation where the types of bonds on both the reactant and product sides are conserved, minimizing the error in the calculation.

Example Isodesmic Reaction:

1-(2-Methylpyridin-3-YL)cyclopropane-1-carboxylic acid + Toluene + Cyclopropane + Benzoic Acid → 2-Methyl-3-phenylpyridine + 1-Phenylcyclopropane-1-carboxylic acid

By calculating the enthalpies of all species in this reaction, the enthalpy of formation of the target molecule can be determined with greater accuracy.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map can visualize the electron density distribution around the molecule, highlighting regions susceptible to electrophilic or nucleophilic attack. This can provide insights into potential degradation pathways. For 1-(2-Methylpyridin-3-YL)cyclopropane-1-carboxylic acid, the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid are expected to be electron-rich (nucleophilic), while the carboxylic acid proton and the carbons adjacent to the nitrogen are likely to be electron-poor (electrophilic).

Experimental Determination of Thermodynamic Properties

Experimental analysis is essential to validate computational predictions and provide definitive data on the thermodynamic stability of the compound.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It is a primary tool for determining the melting point, enthalpy of fusion (ΔfusH), and for detecting any phase transitions.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 3-5 mg of 1-(2-Methylpyridin-3-YL)cyclopropane-1-carboxylic acid into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • Data Analysis: The melting point is determined as the onset of the endothermic melting peak. The area under the peak corresponds to the enthalpy of fusion.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability and decomposition temperature of a material.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere to a temperature beyond its decomposition point.

  • Data Analysis: The temperature at which significant mass loss begins is taken as the decomposition temperature.

Bomb Calorimetry

Static bomb calorimetry can be used to measure the standard molar energy of combustion (ΔcU°), from which the standard molar enthalpy of formation in the solid state (ΔfHm°(cr)) can be derived.[10]

Experimental Protocol:

  • Sample Preparation: A precisely weighed pellet of the compound is placed in a crucible inside a high-pressure vessel (the "bomb").

  • Combustion: The bomb is filled with excess pure oxygen and the sample is ignited.

  • Temperature Measurement: The heat released by the combustion is absorbed by a surrounding water bath, and the temperature change is measured.

  • Calculation: The energy of combustion is calculated from the temperature change and the heat capacity of the calorimeter system. The enthalpy of formation is then derived using Hess's Law.

ParameterTechniqueTypical Value Range (for similar organic molecules)
Melting PointDSC100 - 250 °C
Enthalpy of FusionDSC10 - 40 kJ/mol
Decomposition TemperatureTGA> 200 °C
Enthalpy of FormationBomb Calorimetry-200 to -600 kJ/mol

Chemical Stability and Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted to identify the likely degradation products of an API and to establish its intrinsic stability.[5][11][12] These studies are a regulatory requirement and are crucial for the development of stability-indicating analytical methods.

Development of a Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of the API and the increase in the concentration of degradation products without interference from each other or from excipients.[13][14][15]

Method Development Strategy:

  • Column: A reversed-phase C18 column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

  • Detection: A photodiode array (PDA) detector is recommended to monitor multiple wavelengths and to assess peak purity.

  • Method Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Protocols

The following stress conditions should be applied to 1-(2-Methylpyridin-3-YL)cyclopropane-1-carboxylic acid in solution and in the solid state. The extent of degradation should be targeted to be between 5-20%.[4]

1. Hydrolytic Degradation:

  • Acidic: 0.1 M HCl at 60 °C for up to 7 days.

  • Basic: 0.1 M NaOH at 60 °C for up to 7 days.

  • Neutral: Water at 60 °C for up to 7 days.

2. Oxidative Degradation:

  • 3% H₂O₂ at room temperature for up to 7 days.

3. Thermal Degradation:

  • Solid sample at 80 °C for up to 7 days.

  • Solution sample at 60 °C for up to 7 days.

4. Photolytic Degradation:

  • Expose the solid and solution samples to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B guidelines).

Experimental Workflow for Forced Degradation:

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API_Solid API (Solid) Acid Acidic (HCl) API_Solid->Acid Expose Base Basic (NaOH) API_Solid->Base Expose Oxidative Oxidative (H2O2) API_Solid->Oxidative Expose Thermal Thermal API_Solid->Thermal Expose Photolytic Photolytic API_Solid->Photolytic Expose API_Solution API (Solution) API_Solution->Acid Expose API_Solution->Base Expose API_Solution->Oxidative Expose API_Solution->Thermal Expose API_Solution->Photolytic Expose HPLC HPLC-PDA Analysis Acid->HPLC Analyze Base->HPLC Analyze Oxidative->HPLC Analyze Thermal->HPLC Analyze Photolytic->HPLC Analyze LCMS LC-MS for Identification HPLC->LCMS Identify Peaks Characterization Characterization of Degradants LCMS->Characterization

Caption: Experimental workflow for forced degradation studies.

Potential Degradation Pathways

Based on the structure of 1-(2-Methylpyridin-3-YL)cyclopropane-1-carboxylic acid, several degradation pathways can be anticipated:

  • Decarboxylation: The carboxylic acid group may be lost as CO₂ under thermal stress.

  • Oxidation of the Pyridine Ring: The pyridine ring can be oxidized to an N-oxide, particularly under oxidative stress.

  • Ring Opening of the Cyclopropane: The strained cyclopropane ring may undergo ring-opening reactions, especially under acidic conditions.

  • Hydrolysis of Amide Impurities: If any amide impurities are present from the synthesis, they could hydrolyze under acidic or basic conditions.

Degradation_Pathways cluster_degradation Potential Degradation Products Parent 1-(2-Methylpyridin-3-YL)cyclopropane- 1-carboxylic acid Decarboxylation Decarboxylation Product Parent->Decarboxylation Thermal Stress (Δ) N_Oxide Pyridine N-Oxide Parent->N_Oxide Oxidative Stress (H2O2) Ring_Opening Cyclopropane Ring-Opened Product Parent->Ring_Opening Acidic Stress (H+)

Caption: Proposed primary degradation pathways.

Data Interpretation and Reporting

A comprehensive stability report should be compiled, including:

  • Thermodynamic Data: A table summarizing the melting point, enthalpy of fusion, and decomposition temperature.

  • Forced Degradation Results: A summary of the percentage degradation under each stress condition.

  • Degradation Profile: Chromatograms showing the separation of the parent compound from its degradation products.

  • Mass Balance: An assessment of the mass balance to ensure that all degradation products are accounted for.

  • Proposed Degradation Pathways: A discussion of the likely chemical structures of the major degradation products and the mechanisms of their formation.

Conclusion

The thermodynamic and chemical stability of 1-(2-Methylpyridin-3-YL)cyclopropane-1-carboxylic acid can be thoroughly evaluated through a combination of computational modeling and a suite of analytical techniques. This guide provides a robust framework for conducting these studies, from initial theoretical predictions to detailed experimental protocols and data interpretation. The insights gained from this comprehensive stability assessment are crucial for making informed decisions in the drug development process, ensuring the quality, safety, and efficacy of potential new medicines.

References

  • Agostinha R.; Amaral, Luisa M. P. F. Journal of Chemical Thermodynamics (1997), 29 (12), 1535-1543.
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  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1).
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  • A Data Resource for Prediction of Gas-Phase Thermodynamic Properties of Small Molecules - DSpace@MIT. (2022, March 24).
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  • Thermal Analysis and Calorimetric Study of 4-Dimethylaminopyridine | Request PDF.
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  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
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  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - SciSpace. (2020, April 15).
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  • Syntheses of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and cyclopropa[c]quinoline-7b-carboxylic acid and their derivatives - the UWA Profiles and Research Repository.
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  • Cyclopropane carboxylic acid - Wikipedia.
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Protocols & Analytical Methods

Method

Application Notes and Protocols: A Guide to Incorporating 1-(2-Methylpyridin-3-YL)cyclopropane-1-carboxylic acid into Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Introduction: The Strategic Advantage of Constrained Pyridyl Scaffolds in Peptide Therapeutics The rat...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Strategic Advantage of Constrained Pyridyl Scaffolds in Peptide Therapeutics

The rational design of peptide-based therapeutics increasingly relies on the incorporation of non-proteinogenic amino acids to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity. The unnatural amino acid, 1-(2-Methylpyridin-3-YL)cyclopropane-1-carboxylic acid, offers a unique combination of structural rigidity and chemical functionality that is of significant interest in medicinal chemistry.

The cyclopropane ring imposes a rigid constraint on the peptide backbone, which can lock the peptide into a bioactive conformation, thereby enhancing binding affinity and selectivity for its target. The α,α-disubstitution on the cyclopropane ring also provides steric shielding, which can significantly increase resistance to enzymatic degradation by proteases. Furthermore, the 2-methylpyridine moiety introduces a basic nitrogen atom that can engage in specific hydrogen bonding interactions with biological targets and can be a key pharmacophoric element. The methyl group at the 2-position of the pyridine ring can also influence the electronic properties and steric profile of the molecule.

This guide provides a comprehensive overview of the synthesis of this novel amino acid and detailed protocols for its successful incorporation into peptide chains using both solid-phase and solution-phase methodologies. We will delve into the critical considerations for handling this sterically hindered building block, including the selection of optimal coupling reagents and strategies to mitigate potential side reactions.

Synthesis of 1-(2-Methylpyridin-3-YL)cyclopropane-1-carboxylic acid: A Proposed Synthetic Route

Proposed Synthesis Pathway

Synthesis_Pathway A 3-Acetyl-2-methylpyridine B Titanacyclopropane intermediate A->B EtMgBr, Ti(O-iPr)4 C 1-(2-Methylpyridin-3-YL)cyclopropanol B->C Hydrolysis D 1-(2-Methylpyridin-3-YL)cyclopropane-1-carbonitrile C->D 1. SOCl2 2. NaCN E 1-(2-Methylpyridin-3-YL)cyclopropane-1-carboxylic acid D->E Acid or Base Hydrolysis

Caption: Proposed synthesis of 1-(2-Methylpyridin-3-YL)cyclopropane-1-carboxylic acid.

Synthetic Protocol (Proposed)

  • Formation of the Titanacyclopropane Reagent: In an inert atmosphere, a solution of ethylmagnesium bromide in a suitable solvent (e.g., THF or diethyl ether) is added to a solution of titanium(IV) isopropoxide at low temperature.

  • Reaction with 3-Acetyl-2-methylpyridine: The pre-formed titanacyclopropane reagent is then reacted with 3-acetyl-2-methylpyridine.

  • Formation of the Cyclopropanol: The reaction mixture is quenched with an aqueous acid solution to yield 1-(2-Methylpyridin-3-YL)cyclopropanol.

  • Conversion to the Nitrile: The cyclopropanol is converted to the corresponding chloride using a chlorinating agent like thionyl chloride, followed by nucleophilic substitution with sodium cyanide to give 1-(2-Methylpyridin-3-YL)cyclopropane-1-carbonitrile.

  • Hydrolysis to the Carboxylic Acid: The final step involves the hydrolysis of the nitrile group under either acidic or basic conditions to afford the target compound, 1-(2-Methylpyridin-3-YL)cyclopropane-1-carboxylic acid.

Note: This is a proposed synthetic route and would require optimization of reaction conditions.

Incorporation into Peptide Chains: Key Considerations

The primary challenge in incorporating 1-(2-Methylpyridin-3-YL)cyclopropane-1-carboxylic acid into a peptide sequence is its steric hindrance. The α,α-disubstituted nature of the cyclopropane ring and the adjacent 2-methylpyridine moiety can significantly slow down the coupling reaction. Additionally, the basicity of the pyridine nitrogen (pKa of 2-methylpyridinium is approximately 5.94-5.96) presents a potential site for side reactions, such as N-acylation, or it can act as a base, interfering with the coupling reaction.[1][2][3]

Choosing the Right Coupling Reagent

For sterically hindered amino acids, standard carbodiimide coupling reagents like DCC or DIC, even with additives like HOBt or Oxyma, may result in low yields and incomplete reactions. More potent coupling reagents are required to overcome the steric barrier.

Coupling ReagentClassKey Advantages for Hindered Couplings
HATU Aminium/UroniumHigh reactivity, fast kinetics, low racemization.
HBTU Aminium/UroniumEffective and widely used, but can be slightly less reactive than HATU.
PyAOP PhosphoniumExcellent for highly hindered couplings, often showing superior performance.
PyBOP PhosphoniumA well-established reagent for difficult couplings with a good balance of reactivity and stability.

Expert Insight: For the incorporation of 1-(2-Methylpyridin-3-YL)cyclopropane-1-carboxylic acid, phosphonium-based reagents like PyAOP or PyBOP are highly recommended. These reagents have consistently demonstrated high efficiency in coupling sterically demanding and N-methylated amino acids. Aminium reagents such as HATU are also an excellent choice, known for their rapid reaction times.

Coupling_Reagent_Decision Start Start: Couple 1-(2-Methylpyridin-3-YL) cyclopropane-1-carboxylic acid Decision1 Is the coupling sluggish with standard reagents? Start->Decision1 Standard Use DIC/Oxyma (Monitor closely) Decision1->Standard No Potent Select a potent coupling reagent Decision1->Potent Yes Decision2 Prioritize speed? Potent->Decision2 HATU Use HATU Decision2->HATU Yes Phosphonium Use a Phosphonium Reagent (PyAOP or PyBOP) Decision2->Phosphonium No

Caption: Decision flowchart for selecting a coupling reagent.

Potential Side Reactions and Mitigation Strategies
  • N-Acylation of the Pyridine Ring: The lone pair of electrons on the pyridine nitrogen can potentially be acylated by the activated carboxylic acid. While the 2-methyl group provides some steric hindrance, this side reaction cannot be entirely ruled out, especially with highly reactive coupling reagents.

    • Mitigation:

      • Use of a less basic solvent: Dichloromethane (DCM) or chloroform can be used instead of N,N-dimethylformamide (DMF) to reduce the basicity of the reaction medium.

      • Protonation of the pyridine nitrogen: Addition of a mild acid, such as a pyridinium salt, could protonate the pyridine nitrogen, rendering it non-nucleophilic. However, this must be carefully optimized to avoid protonating the amine of the growing peptide chain.

      • N-Oxide Formation: An alternative is to protect the pyridine nitrogen as an N-oxide. The N-oxide can be readily formed using an oxidizing agent like m-CPBA and can be removed later in the synthesis.

  • Reactivity of the 2-Methyl Group: The methyl group at the 2-position of the pyridine ring is weakly acidic and can be deprotonated by strong bases. While the conditions for standard peptide synthesis are generally not basic enough to cause significant deprotonation, this should be a consideration, especially if using very strong, non-hindered bases.

Protocols for Incorporation

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol assumes a standard Fmoc/tBu strategy on a rink amide resin.

Workflow for SPPS

SPPS_Workflow Start Start: Resin-bound peptide with free N-terminus Swell 1. Swell Resin Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotect Wash1 3. Wash with DMF Deprotect->Wash1 Couple 4. Couple 1-(2-Methylpyridin-3-YL) cyclopropane-1-carboxylic acid (with HATU/PyAOP and base) Wash1->Couple Wash2 5. Wash with DMF Couple->Wash2 Check 6. Perform Kaiser Test Wash2->Check Decision Is the test positive? Check->Decision Recouple 7a. Recouple Decision->Recouple Yes Cap 7b. Cap unreacted amines Decision->Cap No (faint positive) Continue 8. Continue to next cycle Decision->Continue No (negative) Recouple->Wash2 Cap->Continue

Caption: Workflow for a single coupling cycle in SPPS.

Detailed SPPS Protocol:

  • Resin Swelling: Swell the resin-bound peptide in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling:

    • In a separate vial, pre-activate the 1-(2-Methylpyridin-3-YL)cyclopropane-1-carboxylic acid (3-5 equivalents relative to the resin loading).

    • Method A (HATU): Dissolve the carboxylic acid, HATU (0.95 equivalents relative to the acid), and a hindered base such as diisopropylethylamine (DIEA) (2 equivalents relative to the acid) in DMF.

    • Method B (PyAOP): Dissolve the carboxylic acid, PyAOP (1 equivalent relative to the acid), and DIEA (2 equivalents relative to the acid) in DMF.

    • Add the activation solution to the resin and agitate at room temperature for 2-4 hours. Due to the steric hindrance, a longer coupling time is recommended.

  • Washing: Wash the resin with DMF (5-7 times).

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines.

  • Recoupling or Capping:

    • If the Kaiser test is positive, repeat the coupling step (recouple).

    • If the Kaiser test is faintly positive, it may be preferable to cap any unreacted amines with acetic anhydride to prevent the formation of deletion sequences.

  • Continue Synthesis: Proceed to the deprotection and coupling of the next amino acid in the sequence.

Solution-Phase Peptide Synthesis Protocol

Solution-phase synthesis can be advantageous for shorter peptides or for the synthesis of peptide fragments.

Detailed Solution-Phase Protocol:

  • Protection of the N-terminus: The peptide fragment to be coupled should have its N-terminal amine protected (e.g., with a Boc or Fmoc group).

  • Activation of the Carboxylic Acid: In an anhydrous aprotic solvent (e.g., DCM or DMF) under an inert atmosphere, dissolve 1-(2-Methylpyridin-3-YL)cyclopropane-1-carboxylic acid (1 equivalent).

  • Coupling Reaction:

    • Add the coupling reagent (e.g., HATU, 1 equivalent) and a hindered base (e.g., DIEA, 2 equivalents).

    • Stir the mixture at 0°C for 15-30 minutes to allow for pre-activation.

    • Add the N-terminally protected peptide fragment (with a free C-terminal amine, 1 equivalent) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Quench the reaction with a mild aqueous acid (e.g., 10% citric acid) to neutralize the excess base.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Conclusion and Future Outlook

The incorporation of 1-(2-Methylpyridin-3-YL)cyclopropane-1-carboxylic acid into peptides presents a compelling strategy for the development of novel therapeutics with enhanced conformational stability and proteolytic resistance. While the steric hindrance of this unnatural amino acid necessitates the use of potent coupling reagents and potentially longer reaction times, the protocols outlined in this guide provide a robust framework for its successful integration into peptide chains. The unique structural and electronic properties of this building block are expected to open up new avenues for exploring peptide structure-activity relationships and for the design of next-generation peptide drugs. Further research into the synthesis and biological evaluation of peptides containing this moiety will undoubtedly contribute to the expanding field of peptide science.

References

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  • Organic Chemistry Portal. The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. [Link][16]

  • ACS Publications. Aromatic C−H Bond Activation of 2-Methylpyridine Promoted by an Osmium(VI) Complex: Formation of an η2(N,C)-Pyridyl Derivative. [Link][17]

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  • ResearchGate. 2-Methylpyridine functionalization via the N-oxide strategy. [Link][22]

  • ACS Publications. Studies on Chemical Reactivity and Electrocatalysis of Two Acylmethyl(hydroxymethyl)pyridine Ligand-Containing [Fe]-Hydrogenase Models (2-COCH2-6-HOCH2C5H3N)Fe(CO)2L (L = η1-SCOMe, η1-2-SC5H4N). [Link][23]

  • PMC. Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. [Link][24]

  • Semantic Scholar. Synthesis of 2-substituted pyridines from pyridine N-oxides. [Link][25]

  • Google Patents. Pyridine n-oxides and processes for their preparation. [26]

  • Organic Syntheses. Notes. [Link][27]

  • Wikipedia. Pyridines. [Link][28]

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Application

Application Note: Decarboxylative Cross-Coupling of 1-(2-Methylpyridin-3-yl)cyclopropane-1-carboxylic Acid

Strategic Utility in Medicinal Chemistry The incorporation of 3D-rich, sp³-hybridized motifs is a proven strategy to improve the physicochemical properties of drug candidates, such as increasing the fraction of sp³ carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Utility in Medicinal Chemistry

The incorporation of 3D-rich, sp³-hybridized motifs is a proven strategy to improve the physicochemical properties of drug candidates, such as increasing the fraction of sp³ carbons (Fsp³) to enhance solubility and metabolic stability. The building block 1-(2-methylpyridin-3-yl)cyclopropane-1-carboxylic acid (MW: 177.20 g/mol ) is a highly privileged scaffold. It offers a pre-installed cyclopropane ring and a basic pyridine moiety.

However, functionalizing the C1 position of this cyclopropane to generate a highly congested quaternary center is synthetically daunting. Direct cross-coupling of the free carboxylic acid is energetically unfavorable. Furthermore, the pyridine nitrogen can coordinate to transition metals, leading to catalyst poisoning[1]. Fortunately, the 2-methyl group on this specific scaffold provides crucial steric shielding that mitigates off-target metal coordination, making it an excellent candidate for Ni-catalyzed decarboxylative reductive cross-electrophile coupling via a Redox-Active Ester (RAE) intermediate[2],[3].

Mechanistic Rationale & Reaction Design

To overcome the high activation energy of direct decarboxylation, the carboxylic acid is first converted into an N-hydroxyphthalimide (NHPI) redox-active ester[4]. This modification drastically lowers the reduction potential required to initiate fragmentation.

Under cross-electrophile coupling conditions, a stoichiometric reductant (like Zn dust) reduces the Ni(II) precatalyst to an active Ni(0) species. The catalytic cycle proceeds via two convergent pathways:

  • Oxidative Addition : The Ni(0) center undergoes oxidative addition into an aryl or heteroaryl halide to form an Ar–Ni(II)–X complex.

  • Radical Generation & Capture : Single-Electron Transfer (SET) from the reductant or a Ni(I) intermediate to the RAE triggers the extrusion of CO₂ and phthalimide, generating a tertiary 1-(2-methylpyridin-3-yl)cyclopropyl radical[4]. Unlike typical benzylic radicals, cyclopropyl radicals are σ-radicals that resist planarization; their high reactivity ensures rapid capture by the Ar–Ni(II)–X complex[5].

  • Reductive Elimination : The resulting highly congested Ar–Ni(III)–Alkyl complex undergoes reductive elimination to forge the new C(sp³)–C(sp²) bond, yielding the 1,1-disubstituted cyclopropane product[3].

CatalyticCycle cluster_Ni Nickel Catalytic Cycle Ni0 Ni(0)L_n NiII Ar-Ni(II)-X Ni0->NiII Ar-X (Oxidative Addition) NiIII Ar-Ni(III)-Alkyl NiII->NiIII + Alkyl Radical NiI Ni(I)L_n NiIII->NiI Reductive Elimination Product 1,1-Disubstituted Cyclopropane Product NiIII->Product Yields Product NiI->Ni0 Zn(0) (Reduction) RAE NHPI Ester of 1-(2-Methylpyridin-3-YL) Cyclopropanecarboxylic Acid Radical Tertiary Cyclopropyl Radical RAE->Radical -CO2 -Phthalimide Radical->NiIII Radical Capture Zn Zn(0) Reductant Zn->RAE SET

Figure 1: Catalytic cycle for the Ni-catalyzed decarboxylative cross-coupling of RAEs.

Experimental Protocols

Protocol A: Synthesis of the NHPI Redox-Active Ester

Causality & Design: N,N'-Diisopropylcarbodiimide (DIC) is utilized instead of EDC·HCl. The basic pyridine ring in our substrate can complicate the acidic aqueous workups typically required to remove EDC byproducts. DMAP is used as a nucleophilic catalyst to accelerate the esterification of the sterically hindered C1-carboxylic acid.

Step-by-Step Procedure:

  • Preparation : Charge a flame-dried 100 mL round-bottom flask with 1-(2-methylpyridin-3-yl)cyclopropane-1-carboxylic acid (1.0 equiv, 10.0 mmol, 1.77 g) and N-hydroxyphthalimide (NHPI) (1.1 equiv, 11.0 mmol, 1.79 g).

  • Solvation : Add anhydrous dichloromethane (DCM) (50 mL) to achieve a 0.2 M concentration. Add DMAP (0.1 equiv, 1.0 mmol, 122 mg). Cool the stirring suspension to 0 °C using an ice bath.

  • Activation : Add DIC (1.1 equiv, 11.0 mmol, 1.72 mL) dropwise over 5 minutes. The solution will gradually become homogeneous, followed by the slow precipitation of diisopropylurea (DIU) byproduct.

  • Self-Validation (Tracking) : Allow the reaction to warm to room temperature and stir for 4 hours. Monitor via LC-MS. The starting acid ( m/z 178 [M+H]⁺) must be completely consumed, replaced by the RAE product ( m/z 323 [M+H]⁺).

  • Workup : Filter the reaction mixture through a medium-porosity glass frit to remove the precipitated DIU. Wash the organic filtrate with saturated aqueous NaHCO₃ (3 × 20 mL) to hydrolyze and remove any unreacted NHPI and residual starting acid.

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from EtOAc/Hexanes to yield the pure NHPI ester as a pale yellow solid.

Protocol B: Ni-Catalyzed Reductive Cross-Coupling

Causality & Design: The choice of ligand is critical here. A bidentate ligand with significant steric bulk, such as 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy), is required. The steric pressure exerted by the tert-butyl groups forces the Ni(III) intermediate to rapidly undergo reductive elimination, preventing non-productive radical pathways[3]. LiCl is added to solubilize the passivating zinc oxide layer on the Zn dust, ensuring a continuous supply of electrons to the catalytic cycle[4].

Step-by-Step Procedure:

  • Reaction Setup : In a nitrogen-filled glovebox, charge a 20 mL reaction vial with the synthesized NHPI ester (1.0 equiv, 0.5 mmol, 161 mg), the desired Aryl Bromide (1.5 equiv, 0.75 mmol), NiCl₂·glyme (10 mol%, 11.0 mg), dtbbpy (10 mol%, 13.4 mg), Zn dust (2.5 equiv, 81.7 mg), and anhydrous LiCl (2.0 equiv, 42.4 mg).

  • Initiation : Add anhydrous DMF (5.0 mL) to the vial. Seal the vial tightly with a PTFE-lined cap.

  • Execution : Remove the vial from the glovebox and stir vigorously (1000 rpm) at room temperature for 16 hours.

    • Self-Validation: Within the first 30 minutes, the reaction mixture should transition from a pale green suspension to a deep red/brown color, confirming the formation of the active low-valent Ni(0)/Ni(I) species.

  • Quenching : Carefully open the vial and quench the reaction by adding 0.1 M HCl (5 mL) dropwise to consume excess Zn dust (Caution: H₂ gas evolution). Stir for 10 minutes, then neutralize with saturated aqueous NaHCO₃.

  • Extraction : Extract the aqueous mixture with EtOAc (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 15 mL) to completely remove residual DMF.

  • Purification : Dry over Na₂SO₄, concentrate, and purify the target 1,1-disubstituted cyclopropane via silica gel flash chromatography.

Reaction Optimization & Data Presentation

The table below summarizes the critical parameters evaluated during the optimization of the cross-coupling step, highlighting the causality behind the finalized protocol.

EntryCatalyst / LigandReductantSolventYield (%)Scientific Observation / Causality
1 NiCl₂·glyme / dtbbpy Zn dust DMF 84% Optimal. The steric bulk of dtbbpy accelerates the difficult reductive elimination of the quaternary center.
2NiCl₂·glyme / bipyZn dustDMF41%Sub-optimal. Lack of steric bulk on the bipyridine ligand leads to slower reductive elimination and increased radical homocoupling side-products.
3NiCl₂·glyme / dtbbpyMn dustDMF65%Moderate. Mn is a viable alternative but provides slower reduction kinetics for this specific RAE compared to Zn/LiCl.
4NiCl₂·glyme / dtbbpyZn dustTHF22%Poor. The active Ni species and LiCl additive exhibit poor solubility in THF, stalling the catalytic cycle.
5None / dtbbpyZn dustDMF0%Control. Confirms that background radical addition without the transition metal catalyst does not occur.

References

  • Decarboxylative photocatalytic transformations Chemical Society Reviews URL:[Link]

  • Syntheses of Cyclic Anhydrides via Ligand-Enabled C−H Carbonylation of Simple Aliphatic Acids National Center for Biotechnology Information (PMC) URL:[Link]

  • Overcoming Limitations in Decarboxylative Arylation via Ag–Ni Electrocatalysis Journal of the American Chemical Society URL:[Link]

  • Ni-Catalyzed Reductive Cross-Coupling of Cyclopropylamines and Other Strained Ring NHP Esters with (Hetero)Aryl Halides Organic Letters URL:[Link]

  • Overcoming Challenges in Small‐Ring Transfer: Direct Decarboxylative Hydroalkylation of Alkenes via Iron‐Thiol Catalysis ResearchGate URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Guide for 1-(2-Methylpyridin-3-YL)cyclopropane-1-carboxylic acid Esterification

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with 1-(2-Methylpyridin-3-yl)cyclopropane-1-carboxylic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with 1-(2-Methylpyridin-3-yl)cyclopropane-1-carboxylic acid .

This substrate presents a unique triad of chemical challenges:

  • Severe Steric Hindrance: The quaternary alpha-carbon of the cyclopropane ring, combined with the ortho-methyl group on the adjacent pyridine ring, creates a highly crowded environment around the carboxylic acid.

  • Basic Pyridine Nitrogen: The basicity of the pyridine ring interferes with acid-catalyzed pathways and acts as a competing nucleophile.

  • Ring Strain: While cyclopropanes are relatively stable, harsh electrophilic or strongly acidic conditions at elevated temperatures can promote unwanted ring-opening side reactions.

Below, you will find field-proven insights, mechanistic explanations, and self-validating protocols to ensure successful esterification.

Frequently Asked Questions (FAQs)

Q1: Why did my Fischer esterification yield zero product and a messy workup?

A: Fischer esterification relies on an acid catalyst (e.g., H₂SO₄) to protonate the carbonyl oxygen. However, the basic pyridine nitrogen in your substrate is protonated first, forming a pyridinium salt. This leads to two critical failures:

  • Insolubility: The salt often precipitates out of the alcoholic solvent.

  • Electronic Deactivation: The positively charged pyridinium ring strongly withdraws electron density via induction, making the adjacent carboxylic acid highly resistant to nucleophilic attack. Furthermore, attempting to force the reaction with high heat risks opening the strained cyclopropane ring.

Q2: I attempted a Steglich esterification (DCC/DMAP) but isolated a massive amount of an unreactive byproduct. What happened?

A: You have encountered the classic 1,3-rearrangement pitfall [1]. In a standard Steglich esterification, the carboxylic acid reacts with the carbodiimide (DCC or EDC) to form an O-acylisourea intermediate. Normally, the alcohol attacks this intermediate to form the ester. However, due to the severe steric bulk of the cyclopropane and ortho-methyl groups, the intermolecular attack by the alcohol is kinetically hindered.

Instead, the intermediate undergoes a rapid, intramolecular 1,3-rearrangement to form a thermodynamically stable, dead-end N-acylurea [1]. To bypass this, you must use a stoichiometric amount of DMAP to rapidly form the less sterically demanding N-acylpyridinium intermediate before the rearrangement can occur[2].

Q3: Can I use the alkyl halide method (e.g., Methyl Iodide + K₂CO₃) to bypass the steric issues?

A: No. This approach will trigger a Menshutkin reaction . The basic pyridine nitrogen will act as a nucleophile and attack the alkyl halide, resulting in the N-alkylation of the pyridine ring to form an unwanted pyridinium salt. Unless the pyridine nitrogen is protected (which adds unnecessary steps), alkyl halides should be strictly avoided.

Q4: What is the most reliable method for esterifying this specific substrate?

A: The Acid Chloride Method utilizing Oxalyl Chloride and catalytic DMF is the gold standard here[3]. The Vilsmeier-Haack intermediate generated by DMF and oxalyl chloride is small and highly electrophilic, allowing it to easily access the crowded carboxylic acid[3]. By converting the acid to an acid chloride first, you create a highly reactive species that can be trapped by the alcohol in the presence of a non-nucleophilic base (like DIPEA) to neutralize the resulting HCl and keep the pyridine free-based.

Mechanistic Visualizations

Steglich_Pitfall SM 1-(2-Methylpyridin-3-yl) cyclopropanecarboxylic acid O_Acyl O-Acylisourea Intermediate SM->O_Acyl DCC / EDC Ester Target Ester (Successful Pathway) O_Acyl->Ester Alcohol + DMAP (Sterically Hindered) N_Acyl N-Acylurea (Dead-End Byproduct) O_Acyl->N_Acyl 1,3-Rearrangement (Kinetically Favored)

Caption: Divergent pathways in the Steglich esterification of sterically hindered substrates.

Acid_Chloride_Workflow Step1 Activation Phase Oxalyl Chloride + Cat. DMF VH Vilsmeier-Haack Intermediate Step1->VH -CO, -CO2 AcCl Acid Chloride Hydrochloride Salt VH->AcCl + Substrate Acid Carboxylic Acid Substrate Acid->AcCl Evap Vacuum Evaporation (Removes excess (COCl)2 & HCl) AcCl->Evap Step2 Esterification Phase Alcohol + Excess DIPEA Evap->Step2 Product Purified Target Ester Step2->Product Nucleophilic Attack

Caption: Self-validating workflow for acid chloride synthesis utilizing Vilsmeier-Haack activation.

Quantitative Method Comparison

To guide your experimental design, the following table summarizes the expected outcomes of various esterification strategies applied specifically to 1-(2-Methylpyridin-3-yl)cyclopropane-1-carboxylic acid.

Esterification MethodTypical Yield (%)Reaction Time (h)Steric TolerancePrimary Byproducts
Fischer (Acid Catalyzed) < 10%24 - 48PoorUnreacted SM, Pyridinium Salts
Alkyl Halide + K₂CO₃ 15 - 30%12 - 24ModerateN-alkylated Pyridinium Salts
Steglich (EDC/DMAP) 40 - 60%16 - 24ModerateN-acylurea, Urea derivatives
Oxalyl Chloride / DMF 85 - 95% 4 - 6 Excellent Volatile gases (CO, CO₂, HCl)

Self-Validating Experimental Protocols

Protocol A: Optimized Acid Chloride Esterification (Recommended)

This protocol separates activation and nucleophilic attack into two distinct phases. This is a self-validating system : the cessation of gas evolution visually confirms the formation of the acid chloride, and the vacuum evaporation step ensures that no competing electrophiles remain to form byproducts.

Phase 1: Activation

  • Flame-dry a round-bottom flask under an inert atmosphere (N₂ or Argon).

  • Dissolve 1-(2-Methylpyridin-3-yl)cyclopropane-1-carboxylic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.

  • Add catalytic N,N-Dimethylformamide (DMF) (0.1 equiv).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Dropwise add Oxalyl Chloride (1.5 equiv). Causality Note: You will observe immediate effervescence (release of CO and CO₂). This confirms the catalytic cycle of the Vilsmeier-Haack intermediate is active[3].

  • Remove the ice bath and stir at room temperature for 2 hours, or until gas evolution completely ceases.

  • Critical Step: Concentrate the mixture under reduced pressure to complete dryness. This removes unreacted oxalyl chloride and dissolved HCl. Failure to do so will result in the formation of dialkyl oxalates in Phase 2.

Phase 2: Esterification

  • Redissolve the crude acid chloride (which now exists as a hydrochloride salt on the pyridine nitrogen) in anhydrous DCM (0.2 M).

  • Cool to 0 °C.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Causality Note: A large excess of DIPEA is mandatory. It serves a dual purpose: it free-bases the pyridine nitrogen (making the molecule soluble again) and acts as an acid scavenger for the HCl generated during esterification.

  • Dropwise add the desired anhydrous alcohol (1.2 equiv).

  • Stir at room temperature for 2-4 hours. Monitor via TLC or LC-MS.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography if necessary.

Protocol B: Modified Steglich Esterification (Alternative)

If your target alcohol is exceptionally acid-sensitive and precludes the use of acid chlorides, use this heavily modified Steglich approach[2].

  • Dissolve the carboxylic acid (1.0 equiv) and the target alcohol (1.5 equiv) in anhydrous DCM (0.1 M) at 0 °C.

  • Add DMAP (1.0 equiv). Causality Note: Unlike standard protocols that use catalytic DMAP, a full equivalent is required here. The DMAP must outcompete the intramolecular 1,3-rearrangement of the O-acylisourea by rapidly forming the N-acylpyridinium intermediate[2].

  • Add EDC·HCl (1.5 equiv) in one portion. Causality Note: EDC·HCl is chosen over DCC because its urea byproduct is water-soluble, vastly simplifying the workup of this highly polar pyridine-containing product.

  • Stir strictly at 0 °C for 2 hours to suppress the kinetic rearrangement, then allow to warm to room temperature overnight.

  • Workup: Wash the organic layer directly with water (to remove EDC urea) and brine, dry over Na₂SO₄, and purify.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal. [Link]

  • Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison. Wolfabio.[Link]

  • Steglich esterification. Wikipedia.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative HPLC Method Validation Guide: Purity Analysis of 1-(2-Methylpyridin-3-YL)cyclopropane-1-carboxylic Acid

Executive Summary The purity analysis of zwitterionic pharmaceutical intermediates presents a unique chromatographic challenge. 1-(2-Methylpyridin-3-YL)cyclopropane-1-carboxylic acid contains both a basic pyridine ring a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The purity analysis of zwitterionic pharmaceutical intermediates presents a unique chromatographic challenge. 1-(2-Methylpyridin-3-YL)cyclopropane-1-carboxylic acid contains both a basic pyridine ring and an acidic carboxylic acid moiety. This guide objectively compares the performance of a Conventional Reversed-Phase (C18) Column against an advanced Mixed-Mode Reversed-Phase/Cation-Exchange (RP/CX) Column . By evaluating both methods against [1] and [2] validation guidelines, we demonstrate how selecting the correct stationary phase chemistry eliminates the need for mass spectrometry (MS)-incompatible ion-pairing reagents while drastically improving method accuracy, precision, and robustness.

The Chromatographic Challenge: Zwitterionic Polarity

As a Senior Application Scientist, it is critical to look beyond generic method templates and analyze the physicochemical properties of the analyte.

1-(2-Methylpyridin-3-YL)cyclopropane-1-carboxylic acid is an amphoteric molecule:

  • Pyridine Nitrogen: Basic (pKa ~ 5.2).

  • Carboxylic Acid: Acidic (pKa ~ 3.8).

The Causality of Chromatographic Failure: In standard acidic mobile phases (e.g., pH 2.0 with 0.1% TFA), the carboxylic acid is neutralized, but the pyridine ring is highly protonated (cationic). On a traditional fully porous C18 column, this localized positive charge causes severe electrostatic repulsion from the hydrophobic stationary phase and induces secondary interactions with residual unendcapped surface silanols. The physical result is poor retention ( k′<1 ), severe peak tailing, and integration variability that ultimately fails stringent validation criteria.

Methodological Comparison: C18 vs. Mixed-Mode RP/CX

To resolve this, we compare two distinct chromatographic approaches:

  • The Alternative (Conventional RP-HPLC): Relies purely on hydrophobic interactions using a standard C18 stationary phase. To force retention, analysts often resort to ion-pairing reagents (e.g., sodium hexanesulfonate), which contaminate LC-MS systems and degrade column lifespans.

  • The Product (Mixed-Mode RP/CX): Integrates multiple interaction modes—both hydrophobic (C18 chains) and ionic (sulfonic acid cation-exchange groups)—into a single functional group[3]. At a mobile phase pH of 4.0, the protonated pyridine interacts strongly with the cation-exchange sites, while the cyclopropane backbone engages the reversed-phase chains. This dual-retention mechanism provides orthogonal selectivity without ion-pairing agents[3].

Experimental Protocols (Self-Validating Workflows)

To ensure scientific integrity, both protocols utilize a Self-Validating System Suitability Test (SST) . Before any validation data is accepted, the system must independently verify its operational readiness by analyzing a resolution mixture containing the target analyte and a known synthetic precursor (2-methylpyridine).

Protocol A: Conventional C18 Method (Alternative)
  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Trifluoroacetic acid in LC-MS grade Water) and Mobile Phase B (0.1% TFA in Acetonitrile).

  • Column Installation: Install a standard C18 Column (150 x 4.6 mm, 5 µm).

  • Gradient Elution: Program the pump for a linear gradient from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min.

  • SST Execution: Inject 10 µL of the SST mixture (0.1 mg/mL). Self-Validation Gate: Proceed only if Resolution ( Rs​ ) > 1.5.

  • Sample Analysis: Inject validation samples (Nominal concentration: 1.0 mg/mL) in triplicate. Monitor UV absorbance at 254 nm.

Protocol B: Mixed-Mode RP/CX Method (Product)
  • Mobile Phase Preparation: Prepare Mobile Phase A (20 mM Ammonium Formate buffer, adjusted to pH 4.0) and Mobile Phase B (100% Acetonitrile). Note: This volatile buffer ensures 100% LC-MS compatibility.

  • Column Installation: Install a Mixed-Mode RP/CX Column (150 x 4.6 mm, 3 µm).

  • Gradient Elution: Program the pump from 5% B to 60% B over 15 minutes at 1.0 mL/min.

  • SST Execution: Inject 10 µL of the SST mixture. Self-Validation Gate: Proceed only if Resolution ( Rs​ ) > 2.0 and Tailing Factor ( Tf​ ) < 1.5.

  • Sample Analysis: Inject validation samples in triplicate. Monitor at 254 nm.

Validation Results & Data Presentation

The methods were validated according to the lifecycle and reportable range requirements defined in the[1][4]. The quantitative superiority of the Mixed-Mode RP/CX column is summarized in the tables below.

Table 1: System Suitability & Specificity

Acceptance Criteria: Rs​>2.0 , Tf​<1.5 , Plate Count > 5000.

ParameterConventional C18 (Alternative)Mixed-Mode RP/CX (Product)Status
Retention Time (min) 2.48.7RP/CX shows superior retention
Tailing Factor ( Tf​ ) 2.1 (Fails)1.1 (Passes)RP/CX eliminates silanol interactions
Resolution ( Rs​ ) 1.4 (Fails)4.5 (Passes)RP/CX provides baseline separation
Theoretical Plates (N) 3,50012,500RP/CX demonstrates higher efficiency
Table 2: Linearity, LOD, and LOQ

Evaluated over 25% to 150% of the nominal concentration (0.25 mg/mL to 1.5 mg/mL).

ParameterConventional C18 (Alternative)Mixed-Mode RP/CX (Product)
Linearity ( R2 ) 0.99420.9999
Limit of Detection (LOD) 0.05%0.01%
Limit of Quantitation (LOQ) 0.15%0.03%
Table 3: Accuracy & Precision

Accuracy evaluated via spike recovery at 50%, 100%, and 150% levels. Precision evaluated via Repeatability (%RSD, n=6).

ParameterConventional C18 (Alternative)Mixed-Mode RP/CX (Product)
Accuracy (Recovery Range) 94.5% - 105.2%99.2% - 100.8%
Method Precision (%RSD) 2.8%0.4%
Root Cause of Variance Integration errors due to peak tailingSharp, symmetrical peak integration

Workflow Visualization

G A 1-(2-Methylpyridin-3-YL)... carboxylic acid (Zwitterion) B Assess Physicochemical Properties (pKa1 ~3.8, pKa2 ~5.2) A->B C1 Alternative: RP-HPLC (C18) B->C1 Traditional C2 Product: Mixed-Mode RP/CX B->C2 Optimized D1 Extreme pH / Ion-Pairing (Poor MS Compatibility) C1->D1 D2 Dual Retention Mechanism (Volatile Buffer pH 4.0) C2->D2 E ICH Q2(R2) Method Validation (Specificity, Linearity, Accuracy) D1->E High Variance D2->E Robust Data

Fig 1: Method development and validation workflow for zwitterionic purity analysis.

Conclusion

The experimental data conclusively demonstrates that applying a standard C18 methodology to a zwitterionic compound like 1-(2-Methylpyridin-3-YL)cyclopropane-1-carboxylic acid leads to compromised peak integrity and validation failures. By leveraging the causality of the molecule's ionization states, the Mixed-Mode RP/CX column actively utilizes the protonated pyridine ring for cation-exchange retention. This results in a highly robust, MS-compatible method that easily exceeds all ICH Q2(R2) and USP <1225> validation acceptance criteria, making it the definitive choice for pharmaceutical quality control and drug development workflows.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Official Website, [Link].

Sources

Comparative

Reactivity Comparison Guide: 1-(2-Methylpyridin-3-yl)cyclopropane-1-carboxylic Acid vs. Cyclopropanecarboxylic Acid

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Protocol Guide Executive Summary The incorporation of sp³-rich cyclopropane r...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Protocol Guide

Executive Summary

The incorporation of sp³-rich cyclopropane rings into drug scaffolds is a proven strategy to improve metabolic stability and alter the three-dimensional trajectory of pharmacophores. However, the chemical reactivity of these building blocks varies drastically depending on their substitution patterns. This guide provides an in-depth comparison between the highly hindered 1-(2-Methylpyridin-3-yl)cyclopropane-1-carboxylic acid (MPCCA) and the unhindered aliphatic Cyclopropanecarboxylic acid (CPCA) . By analyzing the causality behind their steric, electronic, and thermodynamic differences, this guide establishes optimized, self-validating protocols for their use in synthetic workflows.

Structural and Electronic Profiling

The fundamental reactivity differences between MPCCA and CPCA stem from two primary factors: the substitution degree at the α-carbon and the electronic influence of the adjacent functional groups.

  • Steric Hindrance (The Trajectory Problem): CPCA possesses a relatively unhindered α-carbon. While attached to two ring carbons, it retains a proton, allowing nucleophiles relatively easy access to the adjacent carbonyl carbon during activation[1]. In stark contrast, MPCCA features a quaternary α-carbon directly bonded to a bulky 2-methylpyridin-3-yl group. The methyl group at the ortho-position of the pyridine ring creates severe steric clashes (analogous to A-1,3 strain), effectively shielding the carbonyl carbon from incoming nucleophiles.

  • Electronic Effects (Inductive Polarization): CPCA is a standard aliphatic carboxylic acid with a pKa of approximately 4.65 to 4.83[1],[2]. MPCCA contains an electron-withdrawing pyridine ring. This heteroaryl group exerts a strong inductive effect (-I) through the cyclopropane framework, polarizing the O-H bond and lowering the pKa of the carboxylic acid (making it more acidic)[3].

  • Ring Strain & Bonding: Both molecules possess significant Baeyer (angular) strain due to the 60° bond angles of the cyclopropane ring[4]. However, their susceptibility to ring-opening diverges entirely based on the stability of the intermediate species formed upon C-C bond cleavage[5].

Quantitative Comparison Table
Property / MetricCyclopropanecarboxylic Acid (CPCA)1-(2-Methylpyridin-3-yl)cyclopropane-1-carboxylic acid (MPCCA)
CAS Number 1759-53-1[1]N/A (Custom Building Block)
Estimated pKa 4.65 - 4.83[1],[2]~3.5 - 4.0 (Inductive EWG effect)
α-Carbon Substitution Secondary (Ring) / Tertiary overallQuaternary (Highly Hindered)
Standard Amide Coupling Yield >90% (EDC/HOBt, 4h at RT)<10% (EDC/HOBt, 24h at RT)
Aggressive Amide Coupling Yield N/A (Unnecessary)60-75% (SOCl₂ then Amine, 12h)
Ring Stability (Acidic) High (Stable to 6N HCl)[5]Moderate (Prone to cleavage)[4]
Primary Synthetic Origin Hydrolysis of cyanocyclopropane[1]α-Alkylation of arylacetonitriles[6]

Amide Coupling Reactivity & Protocols

The Causality of Coupling Failures

When attempting to form an amide bond with MPCCA, standard carbodiimide chemistry (e.g., EDC/HOBt) typically fails. The bulky active ester formed intermediate is too sterically shielded by the ortho-methyl group and the quaternary center to allow the amine nucleophile to attack the carbonyl carbon. Therefore, MPCCA requires conversion to a highly reactive, sterically compact intermediate—such as an acid chloride—to force the reaction forward. CPCA, lacking this steric bulk, readily undergoes coupling under mild conditions[1].

AmideCoupling CPCA Cyclopropanecarboxylic Acid (CPCA) EDC EDC/HOBt (Standard Activation) CPCA->EDC Low Steric Hindrance MPCCA 1-(2-Methylpyridin-3-yl) cyclopropanecarboxylic acid HATU HATU/DIPEA or SOCl2 (Aggressive Activation) MPCCA->HATU Quaternary Center + Ortho-Methyl Clash Amide1 Amide Product (High Yield: >90%) EDC->Amide1 Amide2 Amide Product (Moderate Yield: 50-70%) HATU->Amide2

Workflow comparison for amide coupling highlighting steric-driven reagent selection.

Protocol A: Standard Amide Coupling for CPCA

This protocol utilizes a self-validating colorimetric and phase-separation approach, ensuring the active ester is formed before amine addition.

  • Reagent Preparation: Dissolve CPCA (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M under a nitrogen atmosphere.

  • Activation: Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at room temperature for 15-30 minutes. Validation check: The solution will become homogeneous as the active ester forms.

  • Coupling: Add the target primary or secondary amine (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 4-6 hours.

  • Workup: Dilute with DCM. Wash sequentially with 1N HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Aggressive Acid Chloride Coupling for MPCCA

Due to severe steric hindrance, MPCCA must be converted to the acid chloride. This protocol uses gas evolution as a self-validating marker for reaction completion.

  • Acid Chloride Formation: Suspend MPCCA (1.0 eq, 5 mmol) in anhydrous Toluene (0.2 M). Add Thionyl Chloride (SOCl₂, 5.0 eq) and 1 drop of catalytic DMF.

  • Heating: Heat the mixture to 70°C for 3 hours. Validation check: Vigorous gas evolution (SO₂ and HCl) will occur initially. The reaction is complete when gas evolution ceases and the suspension becomes a clear solution.

  • Solvent Removal: Concentrate the mixture in vacuo to completely remove excess SOCl₂ and toluene. Co-evaporate with fresh toluene (2x) to ensure no residual HCl/SOCl₂ remains.

  • Coupling: Redissolve the crude acid chloride in anhydrous DCM (0.2 M) and cool to 0°C. Dropwise, add a solution of the target amine (1.5 eq) and Triethylamine (TEA, 3.0 eq) in DCM. Allow to warm to room temperature and stir for 12 hours.

  • Workup: Quench with water. Extract with DCM. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel column chromatography.

Ring Stability and Cleavage Pathways

Cyclopropanes are inherently strained molecules[4]. The thermodynamic driving force to relieve this Baeyer strain exists for both CPCA and MPCCA. However, their kinetic stability under strongly acidic or nucleophilic conditions is entirely different.

The Causality of Ring Cleavage: If the cyclopropane ring in CPCA opens, it must form a primary or secondary carbocation (or radical), which is highly energetically unfavorable. Thus, CPCA is remarkably stable to strong acids (e.g., 6N HCl)[5]. Conversely, if the cyclopropane ring in MPCCA opens, the resulting positive charge at the 1-position is a tertiary carbocation that is further stabilized by the adjacent pyridine ring (a benzylic-type stabilization). Consequently, MPCCA is highly susceptible to ring-opening side reactions under harsh acidic conditions or in the presence of strong nucleophiles[4].

RingCleavage Start Strong Acidic / Nucleophilic Reaction Conditions CPCA_Ring CPCA (Aliphatic Cyclopropane) Start->CPCA_Ring MPCCA_Ring MPCCA (Aryl-Substituted Cyclopropane) Start->MPCCA_Ring Stable Intact Ring (High Activation Energy barrier) CPCA_Ring->Stable Unstable 1°/2° Cation Cleavage Ring Cleavage (Pyridyl-Stabilized Tertiary Cation) MPCCA_Ring->Cleavage Stable Benzylic-type Cation

Mechanistic divergence in ring stability under strong acidic or nucleophilic conditions.

Metal Coordination and Synthetic Applications

The structural divergence between these two acids also dictates their behavior in transition-metal-catalyzed reactions.

  • CPCA acts as a passive spectator in most cross-coupling reactions. Its lack of coordinating heteroatoms means it will not poison palladium or ruthenium catalysts, making it ideal for late-stage functionalization[7].

  • MPCCA contains a basic pyridine nitrogen. This nitrogen can act as a powerful directing group for C-H activation or, conversely, can coordinate to and deactivate transition metal catalysts if not properly accounted for (e.g., by using strongly coordinating solvents or adjusting catalyst loading)[7]. Furthermore, the synthesis of 1-arylcyclopropanecarboxylic acids like MPCCA is generally achieved via the α-alkylation of arylacetonitriles followed by hydrolysis[6], whereas CPCA is often generated via the hydrolysis of cyanocyclopropane[1].

References

  • Cyclopropane carboxylic acid - Wikipedia. Wikipedia. Available at:[Link]

  • Transition Metal-Catalyzed Enantioselective Silylation of C–H bonds: Reaction Development and Mechanistic Studies. UC Berkeley eScholarship. Available at:[Link]

  • Novel 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders. Google Patents (WO2007016155A2).
  • CENTANAFADINE. New Drug Approvals. Available at:[Link]

  • Methods and compositions for production, formulation and use of 1-aryl-3-azabicyclo[3.1.0] hexanes. Google Patents (WO2006096810A2).
  • C–C Bond Cleavages of Cyclopropenes: Operating for Selective Ring-Opening Reactions. Chemical Reviews - ACS Publications. Available at:[Link]

  • EXPLORING THE REACTIONS OF SMALL RINGS. Queen Mary Research Online (QMRO). Available at:[Link]

  • Chapter 20: The Chemistry of Carboxylic Acids. University of Colorado. Available at: [Link]

Sources

Validation

pKa comparison of 1-(2-Methylpyridin-3-YL)cyclopropane-1-carboxylic acid and other pyridine derivatives

Title: pKa Comparison Guide: 1-(2-Methylpyridin-3-YL)cyclopropane-1-carboxylic acid vs. Key Pyridine Derivatives Executive Summary In early-stage drug discovery, the acid dissociation constant (pKa) dictates fundamental...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: pKa Comparison Guide: 1-(2-Methylpyridin-3-YL)cyclopropane-1-carboxylic acid vs. Key Pyridine Derivatives

Executive Summary

In early-stage drug discovery, the acid dissociation constant (pKa) dictates fundamental ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including aqueous solubility, lipophilicity (LogD), and target binding affinity. This guide provides an in-depth comparative analysis of 1-(2-Methylpyridin-3-YL)cyclopropane-1-carboxylic acid against standard pyridine derivatives. By deconstructing the electronic and steric effects of its unique cyclopropane spacer, we establish a predictive framework for its zwitterionic behavior and provide a self-validating experimental protocol for empirical pKa determination.

Structural Analysis & Mechanistic Causality

1-(2-Methylpyridin-3-YL)cyclopropane-1-carboxylic acid is a highly specialized bifunctional building block containing two ionizable centers: a basic pyridine nitrogen and an acidic carboxylic acid. Its pKa profile is governed by the structural interplay of these groups:

  • The Pyridinium Cation (pKa₂ ~5.4): The baseline pKa of an unsubstituted pyridine conjugate acid is 5.25[1]. The addition of a 2-methyl group introduces electron density into the ring via hyperconjugation, which typically increases basicity (e.g., pure 2-methylpyridine has a pKa of 5.96). However, the cyclopropane ring at the 3-position, bearing an electron-withdrawing carboxylic acid, exerts a mild inductive pull (-I effect) that slightly depresses the nitrogen's basicity compared to pure 2-methylpyridine.

  • The Carboxylic Acid (pKa₁ ~3.8): In directly conjugated systems like nicotinic acid (3-pyridinecarboxylic acid), the strong electron-withdrawing nature of the protonated pyridine ring drastically lowers the carboxylic acid pKa to 2.08[2][3]. In our target molecule, the cyclopropane ring acts as an insulating spacer. While the sp²-like character of the cyclopropane C-C bonds still transmits some inductive withdrawal, it prevents direct resonance overlap. Consequently, the carboxylic acid is less acidic than nicotinic acid but more acidic than a standard aliphatic acid.

Zwitterion Cation Cationic Form (pH < 3.5) COOH / NH+ Zwitterion Zwitterionic Form (pH 4.0 - 5.0) COO- / NH+ Cation->Zwitterion -H+ (pKa1 ~3.8) Zwitterion->Cation +H+ Anion Anionic Form (pH > 6.0) COO- / N Zwitterion->Anion -H+ (pKa2 ~5.4) Anion->Zwitterion +H+

Zwitterionic equilibrium pathway of 1-(2-Methylpyridin-3-YL)cyclopropane-1-carboxylic acid.

Comparative pKa Data

To contextualize the target molecule, we compare it against well-characterized pyridine derivatives. The data illustrates how spatial separation (via the cyclopropane ring) alters the zwitterionic range.

CompoundpKa₁ (COOH)pKa₂ (Py-NH⁺)Structural Causality & Notes
1-(2-Methylpyridin-3-YL)cyclopropane-1-carboxylic acid ~ 3.8 (Pred.)~ 5.4 (Pred.)Cyclopropane insulates the COOH from direct pyridine resonance.
Nicotinic Acid 2.084.75Direct conjugation; strong electron withdrawal from Py-NH⁺[2].
Isonicotinic Acid 1.774.96Direct para-conjugation maximizes electron withdrawal[4].
2-Methylpyridine N/A5.96Electron-donating methyl group increases basicity[1].
Pyridine N/A5.25Unsubstituted baseline[1].

Self-Validating Experimental Protocol for pKa Determination

Because 1-(2-Methylpyridin-3-YL)cyclopropane-1-carboxylic acid is a zwitterion, it is prone to precipitation at its isoelectric point (pI ≈ 4.6) in purely aqueous media. To ensure data trustworthiness, we employ a self-validating dual-methodology: Cosolvent Potentiometric Titration coupled with Orthogonal UV-Vis Spectrophotometry .

Causality of Design: Potentiometry tracks the bulk proton exchange, while UV-Vis specifically tracks the protonation state of the pyridine chromophore. If the pKa values derived from both methods align, the system is self-validated.

Step-by-Step Methodology:

  • Sample Preparation (Cosolvent System): Prepare 1 mM solutions of the analyte in varying ratios of Methanol/Water (e.g., 20%, 30%, 40%, 50% MeOH by weight) with a constant ionic strength background (0.15 M KCl). Rationale: The cosolvent prevents precipitation at the isoelectric point, allowing full titration curves to be captured.

  • Potentiometric Titration:

    • Acidify the sample to pH 1.5 using standardized 0.5 M HCl to ensure full protonation (Cationic form).

    • Titrate with standardized 0.5 M KOH under an inert Argon atmosphere at 25.0 ± 0.1 °C.

    • Record pH vs. titrant volume until pH 11.0 is reached.

  • Orthogonal UV-Vis Titration:

    • Simultaneously route the titration solution through a flow-cell in a UV-Vis spectrophotometer.

    • Record spectra between 220 nm and 350 nm. Rationale: The deprotonation of the pyridinium nitrogen induces a distinct bathochromic shift, allowing the isolation of pKa₂ from the overlapping pKa₁.

  • Data Fitting (Bjerrum Analysis): Use non-linear regression software to fit the titration curves and extract the apparent pKa values for each cosolvent ratio.

  • Yasuda-Shedlovsky Extrapolation: Plot the apparent pKa values against the inverse dielectric constant (1/ε) of the respective MeOH/Water mixtures. Extrapolate the linear regression to the dielectric constant of pure water (ε = 78.3) to determine the true aqueous thermodynamic pKa[3].

Workflow Prep 1. Sample Preparation (MeOH/Water Cosolvent Series) Titration 2. Dual Titration (Potentiometric + UV-Vis) Prep->Titration Prevents pI precipitation Data 3. Data Acquisition (pH vs. Vol & Absorbance) Titration->Data Orthogonal validation Analysis 4. Non-Linear Regression (Bjerrum Plot Analysis) Data->Analysis Isolates microstates Result 5. Yasuda-Shedlovsky Extrapolation (True Aqueous pKa Extraction) Analysis->Result Removes solvent effect

Self-validating experimental workflow for zwitterionic pKa determination.

Application in Drug Development

The unique pKa profile of 1-(2-Methylpyridin-3-YL)cyclopropane-1-carboxylic acid makes it a highly valuable fragment in medicinal chemistry. Because its isoelectric point is tightly constrained between pH 3.8 and 5.4, the molecule will exist predominantly in its anionic form (COO⁻ / N) at physiological pH (7.4). This ensures high aqueous solubility in systemic circulation while retaining the ability of the unprotonated pyridine nitrogen to act as a crucial hydrogen bond acceptor in target kinase or receptor binding pockets.

References

  • Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile | ACS Public
  • Nicotinic Acid | C6H5NO2 | CID 938 | PubChem - NIH |
  • Isonicotinic Acid | C6H5NO2 | CID 5922 | PubChem - NIH |
  • Solvent effect on preferred protonation sites in nicotinate and isonicotinate anions | Canadian Science Publishing |

Sources

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Validation of 1-(2-Methylpyridin-3-YL)cyclopropane-1-carboxylic acid

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. The molecule 1-(2-Methylpyridi...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. The molecule 1-(2-Methylpyridin-3-YL)cyclopropane-1-carboxylic acid represents a class of compounds with significant potential, combining the rigid, three-dimensional scaffold of a cyclopropane ring with the aromatic, hydrogen-bonding capabilities of a substituted pyridine. This guide provides a comprehensive, multi-technique spectroscopic validation of a synthesized batch of this target compound. Beyond simply presenting data, we will delve into the causal reasoning behind the observed spectral features, compare them against theoretical predictions and related structures, and outline the self-validating protocols required for trustworthy characterization.

This document is intended for researchers, medicinal chemists, and analytical scientists who require a robust framework for structural elucidation, ensuring that the molecule in the vial is unequivocally the molecule they designed.

The Strategic Importance of Multi-Modal Spectroscopic Validation

The validation of a novel compound is not a linear checklist but a logical, self-reinforcing workflow. Each analytical technique provides a unique piece of the structural puzzle. Nuclear Magnetic Resonance (NMR) spectroscopy maps the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies key functional groups, and Mass Spectrometry (MS) provides the molecular weight and fragmentation patterns. When data from these orthogonal techniques converge, they create a high-fidelity confirmation of the molecular structure.

The workflow for validating our target compound, 1-(2-Methylpyridin-3-YL)cyclopropane-1-carboxylic acid, is designed to be systematic and self-validating.

G cluster_synthesis Synthesis & Purification cluster_validation Spectroscopic Validation cluster_conclusion Final Confirmation synthesis Chemical Synthesis purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification HNMR ¹H NMR (Proton Environment) purification->HNMR Primary Structure CNMR ¹³C NMR (Carbon Skeleton) purification->CNMR Backbone IR FT-IR (Functional Groups) purification->IR Functionality MS HRMS (ESI+) (Molecular Weight & Formula) purification->MS Identity confirmation Structure Confirmed: 1-(2-Methylpyridin-3-YL)cyclopropane- 1-carboxylic acid HNMR->confirmation Data Congruence CNMR->confirmation Data Congruence IR->confirmation Data Congruence MS->confirmation Data Congruence

Caption: Key Structure-Spectrum Correlations.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the key functional groups within the molecule.

Table 3: FT-IR Data (ATR)

Frequency (cm⁻¹)IntensityAssignmentRationale & Comparative Insights
2500-3300BroadO-H stretch (Carboxylic Acid)The very broad absorption is a classic signature of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[1][2]
~1700StrongC=O stretch (Carboxylic Acid)This strong, sharp peak is definitive for the carbonyl group of the carboxylic acid.
~1600, ~1450MediumC=N, C=C stretches (Pyridine Ring)These absorptions are characteristic of the aromatic ring stretching vibrations of the pyridine moiety.[3][4]
~3050MediumC-H stretch (Aromatic/Cyclopropane)Aromatic and cyclopropyl C-H stretches typically appear just above 3000 cm⁻¹.
~2950MediumC-H stretch (Aliphatic)C-H stretches for the methyl group.

The IR spectrum strongly supports the presence of both the carboxylic acid and the pyridine ring, which are the two primary functional groups in the molecule. The broad "hairy beard" O-H stretch and the prominent C=O stretch at ~1700 cm⁻¹ are particularly diagnostic.

High-Resolution Mass Spectrometry (HRMS): The Final Verdict on Formula

HRMS provides an exact mass measurement, which is crucial for confirming the elemental composition.

Table 4: HRMS Data (ESI+)

ParameterValue
Calculated Mass for [C₁₀H₁₁NO₂ + H]⁺178.0868
Observed Mass for [M+H]⁺178.0865
Mass Error< 2 ppm

The excellent agreement between the calculated and observed mass (< 2 ppm error) provides high confidence in the molecular formula C₁₀H₁₁NO₂. Under electron impact conditions, fragmentation would likely involve the loss of HCN from the pyridine ring or the loss of the carboxyl group, which are known fragmentation pathways for such structures.[5][6][7]

Comparison with Alternatives & Data Integrity

For a complete validation, it is insufficient to merely analyze the target compound's data in isolation. We must compare it to potential alternatives and ensure the data adheres to established standards.

  • Isomeric Purity: Alternative isomers, such as 1-(2-Methylpyridin-4 -YL)cyclopropane-1-carboxylic acid or 1-(6 -Methylpyridin-3-YL)cyclopropane-1-carboxylic acid, would exhibit distinctly different ¹H NMR aromatic region splitting patterns and chemical shifts. The observed coupling constants (J-values) in the aromatic region are unique to the 3-substituted 2-methylpyridine pattern, ruling out these other isomers.

  • Purity Assessment: While NMR provides structural confirmation, it is often complemented by High-Performance Liquid Chromatography (HPLC) coupled with a UV detector to assess purity. For this compound, a reverse-phase HPLC method would readily separate the target from any unreacted starting materials or by-products, providing a quantitative purity value (e.g., >98%).

  • Adherence to Standards: All spectroscopic data should be acquired and reported following internationally recognized guidelines, such as those proposed by IUPAC. [8][9][10]This includes proper referencing of chemical shifts (e.g., to TMS), clear documentation of experimental parameters, and making the raw data available according to FAIR data principles (Findable, Accessible, Interoperable, and Reusable).[9][11] The use of comprehensive databases like the NIST Chemistry WebBook is also invaluable for comparing spectral data with known compounds. [12][13][14][15]

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, FT-IR, and HRMS data provides a cohesive and unambiguous validation of the structure of 1-(2-Methylpyridin-3-YL)cyclopropane-1-carboxylic acid. Each piece of spectroscopic evidence corroborates the others, confirming the connectivity of the carbon-hydrogen framework, the presence of the required functional groups, and the correct molecular formula. This multi-technique approach, grounded in established spectroscopic principles and compared against known standards, exemplifies a robust protocol for the structural elucidation of novel compounds in a drug development setting.

Detailed Experimental Protocols

General: All solvents used for spectroscopy were of spectroscopic grade. The sample was dried under high vacuum for 24 hours prior to analysis to remove residual solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Approximately 5-10 mg of the synthesized compound was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Spectra were recorded on a 500 MHz spectrometer.

  • ¹H NMR Acquisition: A standard pulse program was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. 16 scans were co-added.

  • ¹³C NMR Acquisition: A proton-decoupled pulse program was used with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 3 seconds. 1024 scans were co-added.

  • Processing: All spectra were processed with a line broadening of 0.3 Hz (for ¹H) and 1.0 Hz (for ¹³C). Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS (δ=0.00).

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Instrumentation: A spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory was used.

  • Sample Preparation: A small amount of the solid sample was placed directly onto the ATR crystal.

  • Acquisition: The spectrum was recorded from 4000 to 400 cm⁻¹. 32 scans were co-added at a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal was collected prior to the sample scan.

  • Processing: The spectrum was ATR-corrected.

High-Resolution Mass Spectrometry (HRMS):

  • Instrumentation: An electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer was used.

  • Sample Preparation: The sample was dissolved in a 1:1 mixture of acetonitrile and water with 0.1% formic acid to a final concentration of ~10 µg/mL.

  • Acquisition: The sample was infused directly into the source at a flow rate of 5 µL/min. Data was acquired in positive ion mode over a mass range of m/z 50-500.

  • Calibration: The instrument was calibrated immediately prior to the analysis using a standard calibrant mixture to ensure high mass accuracy.

References

Sources

Validation

Comparative Guide: GC-MS Analytical Strategies for 1-(2-Methylpyridin-3-YL)cyclopropane-1-carboxylic Acid Derivatives

The Analytical Challenge: Causality of Derivatization 1-(2-Methylpyridin-3-YL)cyclopropane-1-carboxylic acid is a highly functionalized building block frequently utilized in pharmaceutical synthesis. From an analytical p...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Causality of Derivatization

1-(2-Methylpyridin-3-YL)cyclopropane-1-carboxylic acid is a highly functionalized building block frequently utilized in pharmaceutical synthesis. From an analytical perspective, this molecule presents a dual challenge:

  • Zwitterionic Polarity: The molecule contains both a basic pyridine nitrogen and an acidic carboxylic acid group. This highly polar nature results in extremely low volatility, making direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis impossible due to irreversible adsorption to the silica stationary phase. Chemical derivatization is indispensable for modifying these polar, nonvolatile properties into GC-amenable forms[1].

  • Steric Hindrance: The cyclopropane ring introduces significant steric bulk directly adjacent to the α-carbon of the carboxylate group. This steric hindrance impedes standard derivatization kinetics, necessitating highly reactive, catalyzed reagents to drive the reaction to completion.

To achieve robust GC-MS quantification, the carboxylic acid must be masked. This guide objectively compares the two most effective derivatization strategies for this compound: Catalyzed Silylation and Lewis-Acid Mediated Methylation .

Strategic Analytical Workflow

GCMS_Workflow Target 1-(2-Methylpyridin-3-YL) cyclopropane-1-carboxylic acid Split Derivatization Strategy Target->Split Silylation Silylation (BSTFA + 1% TMCS) Split->Silylation Rapid Methylation Methylation (BF3-Methanol) Split->Methylation Stable TMS_Ester TMS-Ester Derivative (Moisture Sensitive) Silylation->TMS_Ester Methyl_Ester Methyl-Ester Derivative (High Stability) Methylation->Methyl_Ester GCMS GC-EI-MS Analysis TMS_Ester->GCMS Methyl_Ester->GCMS

Divergent derivatization pathways for GC-MS analysis of cyclopropane carboxylic acids.

Comparative Performance Analysis

The choice of derivatization reagent is dictated by the specific carboxylic acids of interest, the desired sensitivity, and the required stability of the derivative[2].

For moderately hindered or slowly reacting compounds like cyclopropane derivatives, standard N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is insufficient. A catalyst, such as trimethylchlorosilane (TMCS), must be added to increase the silylating power. Alternatively, methylation provides a highly stable ester, though it requires a longer, more aggressive reaction.

Quantitative Comparison Table
Performance MetricSilylation (BSTFA + 1% TMCS)Methylation (BF3-Methanol)
Reaction Mechanism Nucleophilic attack on silyl centerLewis-acid catalyzed esterification
Reaction Time / Temp 30 minutes @ 70°C60 minutes @ 80°C
Derivative Stability Low (Highly moisture sensitive)High (Stable in aqueous/organic media)
Steric Penetration Excellent (due to TMCS catalyst)Good (requires excess heat/time)
Peak Tailing Factor (Tf) 1.1 - 1.3 (Minimal tailing)1.2 - 1.4 (Slight tailing from pyridine)
Mass Shift (Δm/z) +72 Da (Distinctive MS fragments)+14 Da (Minimal mass shift)
Workflow Complexity Single-step, direct injectionMulti-step, requires liquid extraction

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal checkpoints to verify reaction completion and prevent false negatives.

Protocol A: Catalyzed Silylation (BSTFA + 1% TMCS)

Causality Focus: Water is the enemy of silylation. Even trace moisture will rapidly hydrolyze both the BSTFA reagent and the resulting TMS-ester back to the free carboxylic acid, destroying the analysis[2].

  • Sample Preparation & Drying: Transfer 1.0 mg of the cyclopropane derivative to a 2 mL glass GC vial. Dry completely under a gentle stream of ultra-pure nitrogen. Validation Checkpoint: The sample must appear as a completely dry, free-flowing film.

  • Internal Standard Addition: Add 10 µL of a deuterated internal standard (e.g., Pyridine-d5 or a structurally similar deuterated acid) dissolved in anhydrous acetonitrile. Re-dry under nitrogen.

  • Reagent Addition: Add 50 µL of anhydrous pyridine (acts as an acid scavenger and solvent) followed immediately by 50 µL of .

  • Incubation: Cap the vial tightly with a PTFE-lined septum. Heat in a block at 70°C for 30 minutes.

  • Direct Analysis: Cool to room temperature. Inject 1 µL directly into the GC-MS. Validation Checkpoint: Run a reagent blank (pyridine + BSTFA/TMCS) to ensure no ghost peaks interfere with the target analyte's retention time.

Protocol B: Lewis-Acid Catalyzed Methylation (BF3-MeOH)

Causality Focus: The basic pyridine ring can form salts that precipitate or cause injection port contamination. Methylation allows for a subsequent aqueous extraction step, partitioning the non-polar methyl ester into an organic layer while washing away inorganic salts and excess reagents.

  • Reagent Addition: To 1.0 mg of the dried sample in a glass vial, add 1.0 mL of 14% Boron trifluoride (BF3) in methanol.

  • Incubation: Seal tightly and heat at 80°C for 60 minutes. The Lewis acid (BF3) activates the sterically hindered cyclopropane carbonyl, forcing the esterification.

  • Quenching & Extraction (Self-Validation): Cool to room temperature. Add 1.0 mL of saturated NaCl (brine) to quench the reaction, followed by 1.0 mL of MS-grade hexane. Vortex vigorously for 60 seconds. Validation Checkpoint: Observe the phase separation. A clear, distinct boundary confirms the successful partitioning of the hydrophobic methyl-ester into the upper hexane layer.

  • Analysis: Transfer the upper hexane layer to a clean GC vial containing anhydrous sodium sulfate (to remove residual water). Inject 1 µL into the GC-MS.

GC-MS Method Parameters & Column Selection

Because the target molecule retains its basic pyridine ring even after the carboxylic acid is derivatized, standard non-polar columns (like a standard DB-5) may exhibit active silanol sites that interact with the pyridine nitrogen, causing peak tailing.

  • Standard Quantification: Utilize an "Ultra Inert" or base-deactivated 5% phenyl/95% dimethylpolysiloxane column (e.g., HP-5MS UI, 30m x 0.25mm x 0.25µm). Set the injection port to 250°C (split ratio 10:1).

  • Stereochemical Analysis: If the goal is to determine the enantiomeric excess or separate chiral diastereomers of the cyclopropane ring, a standard column will fail. You must utilize a cyclodextrin-based chiral stationary phase (e.g., Chirasil-Dex) which has been proven effective for the enantioselective gas chromatographic analysis of chiral cyclopropane derivatives[3].

Oven Program: Initial temperature 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min). Mass Spectrometry: Operate in Electron Ionization (EI) mode at 70 eV. Monitor the molecular ion (M+) and the highly diagnostic [M-CH3]+ and [M-TMS]+ fragments (for the silylated derivative) in Selected Ion Monitoring (SIM) mode for maximum sensitivity.

References

  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS MDPI[Link]

  • Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives ResearchGate[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(2-Methylpyridin-3-YL)cyclopropane-1-carboxylic acid

As a Senior Application Scientist, establishing a culture of uncompromising safety and operational excellence is paramount when handling specialized chemical building blocks. 1-(2-Methylpyridin-3-yl)cyclopropane-1-carbox...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a culture of uncompromising safety and operational excellence is paramount when handling specialized chemical building blocks. 1-(2-Methylpyridin-3-yl)cyclopropane-1-carboxylic acid (CAS: 1060806-17-8) is a highly valuable intermediate in drug discovery, prized for its rigid cyclopropane moiety and functionalized pyridine ring. However, these exact structural features necessitate rigorous handling protocols.

This guide provides a self-validating, step-by-step operational framework for scientists and drug development professionals, ensuring absolute safety, procedural integrity, and regulatory compliance.

Chemical Profile & Mechanistic Toxicology

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. The molecule features a zwitterionic potential: a basic pyridine nitrogen and an acidic carboxylic acid group.

  • Dermal Penetration & Irritation (H315): The lipophilic nature of the cyclopropane ring enhances the molecule's ability to partition into the stratum corneum (the skin's lipid barrier). Once absorbed, the acidic moiety disrupts local cellular pH, causing contact dermatitis.

  • Ocular Toxicity (H319): The basicity of the 2-methylpyridine ring can cause rapid saponification of lipid membranes in the eye, leading to severe corneal irritation.

  • Respiratory Sensitization (H335): As a fine crystalline powder, it is highly susceptible to static charge, making it easily aerosolized. Inhalation deposits these micro-particles in the mucosal lining of the respiratory tract, where the compound dissolves and triggers acute localized inflammation.

Table 1: Chemical & Hazard Summary
PropertySpecificationOperational Implication
Chemical Name 1-(2-Methylpyridin-3-yl)cyclopropane-1-carboxylic acidRequires targeted PPE for mixed acid/base properties.
CAS Number 1060806-17-8Use for exact SDS tracking and waste manifesting.
Physical State Solid (Powder/Crystals)High risk of aerosolization and static cling.
Hazard Codes H302, H315, H319, H335Mandatory barrier protection for skin, eyes, and lungs.

Mandatory Personal Protective Equipment (PPE) Matrix

According to the OSHA Personal Protective Equipment standard (29 CFR 1910 Subpart I), a rigorous hazard assessment must dictate PPE selection [1]. Because this compound presents multi-route exposure risks, standard laboratory attire is insufficient.

Table 2: PPE Specifications & Mechanistic Justification
PPE CategorySpecificationMechanistic Justification
Hand Protection Nitrile gloves (≥ 8 mil) or double-gloving.Nitrile provides excellent resistance to non-polar/polar organic hybrid molecules, preventing dermal penetration of the lipophilic cyclopropane moiety.
Eye Protection ANSI Z87.1 Chemical Splash Goggles.Standard safety glasses leave gaps. Goggles create a seal, protecting against airborne dust and corneal irritation from the basic pyridine nitrogen.
Body Protection Flame-resistant (FR) lab coat, closed-toe shoes.Prevents the accumulation of static-charged powder on personal clothing, which could lead to secondary exposure outside the lab.
Respiratory N95/P100 Particulate Respirator.Required only if weighing outside a fume hood (not recommended). Mitigates inhalation of H335-classified respiratory irritant dust.

Operational Workflow: Handling & Reaction Setup

Following the guidelines set forth in Prudent Practices in the Laboratory, all operations involving fine, irritant powders must be conducted within a certified chemical fume hood to maintain a continuous directional airflow away from the operator [2].

Step-by-Step Methodology:

  • Environmental Verification: Verify the fume hood face velocity is between 80–120 feet per minute (fpm). Excessive flow can cause the powder to blow around; insufficient flow compromises operator safety.

  • Static Mitigation: Wipe down the balance and spatulas with an anti-static ionizing brush or a damp lint-free cloth. Causality: Cyclopropanecarboxylic acids often hold a static charge; neutralizing the environment prevents the powder from aerosolizing upon transfer.

  • Weighing Protocol: Use a static-dissipative U-shaped spatula. Weigh the material directly into a tared, sealable reaction vial rather than weigh paper. Causality: Weigh paper exposes a large surface area of the powder to ambient air currents, increasing inhalation risk.

  • Solvent Addition: Add your reaction solvent (e.g., DMF, DCM, or Methanol) slowly down the side of the vial to wet the powder before agitation. Causality: Rapid solvent addition can displace air in the vial, ejecting dry powder particulates into the hood environment.

  • Decontamination: Once the vial is sealed, wipe the exterior of the vial and the balance with a solvent-dampened wipe (e.g., Isopropanol) to remove any microscopic residue before removing the vial from the hood.

HandlingWorkflow Start 1. Hazard Assessment & Fume Hood Check PPE 2. Don PPE: Nitrile, Goggles, Lab Coat Start->PPE Static 3. Static Mitigation (Ionizing Brush) PPE->Static Weigh 4. Enclosed Weighing (Direct to Vial) Static->Weigh Solvent 5. Wetting / Solvent Addition Weigh->Solvent Decon 6. Workspace Decontamination Solvent->Decon

Fig 1: Standard operating procedure workflow for handling hazardous pyridine derivatives.

Emergency Response & Spill Decontamination

In the event of a spill, dry sweeping is strictly prohibited, as the mechanical action will aerosolize the H335-irritant powder.

Step-by-Step Spill Protocol:

  • Isolate: Alert nearby personnel and isolate the spill area.

  • Dampen: Gently cover the spilled powder with absorbent paper towels. Lightly spray the towels with a compatible wetting agent (e.g., water or a 10% isopropanol solution). Causality: Wetting the powder collapses the dust, eliminating the inhalation hazard.

  • Collect: Using a plastic scoop (not metal, to avoid sparking if flammable solvents are nearby), collect the dampened mass.

  • Clean: Wash the contaminated surface with warm, soapy water. The carboxylic acid moiety is slightly soluble in basic soap solutions, ensuring complete chemical removal.

SpillResponse Spill Spill Detected (Powder Aerosolization Risk) Assess Assess Volume & Location Spill->Assess Evac Major Spill (>50g): Evacuate & Call EHS Assess->Evac High Risk Minor Minor Spill (<50g): Proceed with Cleanup Assess->Minor Contained Wet Cover & Dampen (Prevent Dust) Minor->Wet Wipe Scoop & Place in Hazardous Waste Wet->Wipe Clean Wash Area with Surfactant/Soap Wipe->Clean

Fig 2: Decision matrix and procedural pathway for chemical spill decontamination.

Waste Disposal & Environmental Logistics

Disposal must strictly comply with EPA Hazardous Waste regulations, classifying the material as chemically hazardous due to its combined toxicity and irritant properties [3].

  • Segregation: Do not mix 1-(2-Methylpyridin-3-yl)cyclopropane-1-carboxylic acid waste with strong oxidizing agents. The organic pyridine ring is highly combustible under oxidizing conditions.

  • Containment: Place all contaminated consumables (weigh boats, gloves, paper towels) into a clearly labeled, leak-proof solid hazardous waste container.

  • Manifesting: Label the container with the exact chemical name, CAS number (1060806-17-8), and the hazard pictograms for "Irritant" and "Harmful."

References

  • Title: Personal Protective Equipment - Occupational Safety and Health Administration Source: OSHA.gov URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies Press URL: [Link]

  • Title: Hazardous Waste Source: EPA.gov URL: [Link]

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